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Foundational

The Physicochemical Architecture of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(4-(trifluoromethyl)phenyl)ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (Molecular Formula: C13H7F4NO2, MW: 285.20 g/mol ) represents a highly functionalized, privileged building block[1]. By integrating a nicotinic acid core with specific halogenated moieties, this molecule offers a unique physicochemical landscape.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting electronic and steric effects. This whitepaper deconstructs the physicochemical properties of this compound, details the self-validating analytical protocols required to measure them, and explains the mechanistic rationale behind its utility in drug discovery.

Structural Deconstruction & Mechanistic Rationale

To understand the behavior of this molecule in biological systems, we must analyze the causality behind its structural components. The molecule is built on three interactive pillars:

  • The Nicotinic Acid Scaffold: Provides the foundational pharmacophore. The carboxylic acid acts as a strong hydrogen bond donor/acceptor, while the pyridine nitrogen serves as a weak hydrogen bond acceptor.

  • The 5-Fluoro Substitution: Fluorine possesses the highest electronegativity (3.98 Pauling) and a small van der Waals radius (1.47 Å)[2]. Placing it at the C5 position serves two purposes: it inductively withdraws electron density from the pyridine ring (lowering the pKa of the adjacent carboxylic acid) and sterically shields the ring from CYP450-mediated oxidative metabolism without adding significant bulk[2].

  • The 2-(4-(Trifluoromethyl)phenyl) Group: The trifluoromethyl ( −CF3​ ) group is a classic lipophilic, electron-withdrawing bioisostere. Positioned para on the phenyl ring, it significantly drives up the lipophilicity (LogP) of the molecule, enhancing membrane permeability and driving binding enthalpy when interacting with hydrophobic protein pockets[3].

G Core Nicotinic Acid Core (H-Bonding Vector) pKa pKa Reduction (~1.5 - 2.5) Core->pKa F_Sub 5-Fluoro Substitution (Electronegativity: 3.98) F_Sub->pKa Metab Metabolic Stability (CYP450 Resistance) F_Sub->Metab CF3_Sub 4-CF3-Phenyl Group (Lipophilic Bulk) LogP LogP Enhancement (~3.6 - 4.2) CF3_Sub->LogP CF3_Sub->Metab

Caption: Substituent effects on the physicochemical profile of the nicotinic acid scaffold.

Physicochemical Profiling

The interplay of the electron-withdrawing fluorine and trifluoromethylphenyl groups drastically alters the baseline properties of nicotinic acid (which natively has a pKa of ~4.85)[3]. The table below summarizes the quantitative physicochemical data.

Table 1: Physicochemical Parameters

ParameterValueMechanistic Rationale / Source
Molecular Weight 285.20 g/mol Calculated from formula C13H7F4NO2[1].
pKa (Carboxylic Acid) ~1.5 - 2.5 (Predicted)Strong inductive electron withdrawal by the 5-F and 2-aryl groups stabilizes the carboxylate anion, increasing acidity[3][4].
LogP (Lipophilicity) 3.6 - 4.2 (Predicted)The −CF3​ and phenyl groups add significant hydrophobic bulk, driving partitioning into non-polar phases[5][6].
Topological Polar Surface Area ~50.2 ŲDerived from the carboxylate (37.3 Ų) and pyridine nitrogen (12.9 Ų)[5]. Optimal for blood-brain barrier penetration if active transport is bypassed.

Self-Validating Experimental Protocols

Theoretical predictions are useful for triage, but rigorous drug development requires empirical validation. Below are the field-proven, self-validating methodologies I employ to determine the exact pKa and LogP of highly lipophilic, poorly soluble compounds like 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Because this compound exhibits high lipophilicity (LogP > 3.5) and low aqueous solubility in its unionized state, standard aqueous titration will fail due to precipitation. We must use a Yasuda-Shedlovsky extrapolation method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four cosolvent mixtures of Methanol and 0.15 M KCl (aqueous) at 30%, 40%, 50%, and 60% (v/v) methanol. The KCl maintains a constant ionic strength.

  • Analyte Dissolution: Dissolve the compound to a final concentration of 1 mM in each of the four cosolvent mixtures.

  • Titration: Under a continuous argon blanket (to prevent atmospheric CO2​ from forming carbonic acid and skewing the baseline), titrate each solution with standardized 0.1 M KOH at a strictly controlled 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH vs. titrant volume using a glass electrode specifically calibrated for the respective organic/aqueous ratios.

  • Self-Validation & Causality: Plot the apparent pKa (psKa) obtained from each titration against the mole fraction of methanol. Perform a linear regression and extrapolate to a zero mole fraction of methanol. Why? This mathematical extrapolation self-validates the assay by systematically removing the dielectric constant shift and electrode junction potential errors introduced by the organic solvent, yielding the true aqueous pKa.

Protocol B: RP-HPLC Validated Shake-Flask LogP Determination

To accurately measure lipophilicity, we must ensure we are measuring the partition coefficient of the unionized species (LogP), not the distribution coefficient (LogD).

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix 1-octanol and 0.1 M phosphate buffer adjusted to pH 1.0 for 24 hours. Causality: Because the predicted pKa is ~2.0, a pH of 1.0 ensures the carboxylic acid is >90% protonated (unionized), guaranteeing we are measuring true LogP.

  • Partitioning: Dissolve the compound in the pre-saturated octanol phase at a concentration of 1 mg/mL. Combine with an equal volume of the pre-saturated pH 1.0 buffer in a glass vial.

  • Equilibration: Mechanically shake the vials at 25 °C for 2 hours. Subsequently, centrifuge at 3000 rpm for 15 minutes to break any microemulsions at the phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using RP-HPLC (C18 column, UV detection at 254 nm).

  • Self-Validation (Mass Balance): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . Why? The assay is only considered valid if the mass balance is between 95% and 105% of the initial input. This proves that the compound did not precipitate at the interface or adsorb to the glass walls, ensuring absolute data integrity.

G Sat 1. Mutual Saturation (Octanol / pH 1.0 Buffer) Part 2. Partitioning (Shake 2h, Centrifuge) Sat->Part HPLC 3. RP-HPLC Quantification (Both Phases) Part->HPLC Val 4. Mass Balance Validation (Target: 95-105%) HPLC->Val Result Validated LogP Val->Result

Caption: RP-HPLC validated shake-flask methodology for true LogP determination.

Application in Drug Design (Translational Insights)

Why do medicinal chemists synthesize and utilize this specific architecture?

  • Kinase Hinge-Binding: The 2-aryl nicotinic acid motif is a privileged scaffold for targeting the ATP-binding hinge region of kinases. The pyridine nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge backbone, while the adjacent 2-aryl group twists out of plane to occupy the hydrophobic DFG-out pocket.

  • Lipophilic Efficiency (LipE): The −CF3​ group is a "magic bullet" in drug design[2]. By pushing the molecule deep into hydrophobic pockets (such as those found in GPCR allosteric sites), it increases binding affinity through the displacement of high-energy, ordered water molecules (the hydrophobic effect)[3].

  • Metabolic Shielding: The 5-fluoro substitution is strategically placed. The C5 position of pyridine is often electron-rich and susceptible to oxidative attack by Cytochrome P450 enzymes. The strong C-F bond (472 kJ/mol) effectively blocks this metabolic liability, increasing the drug's half-life without adding steric bulk that might clash with the target receptor[2].

References

  • National Institutes of Health (NIH). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives." PMC. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: NMR Characterization of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

Executive Summary The molecule 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid represents a highly functionalized biaryl scaffold frequently utilized in the rational design of kinase inhibitors, agrochemicals, and C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid represents a highly functionalized biaryl scaffold frequently utilized in the rational design of kinase inhibitors, agrochemicals, and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). The presence of both a solitary fluorine atom on the pyridine core and a para-trifluoromethyl group on the phenyl ring creates a complex, electron-deficient system.

Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The dense array of heteroatoms (N, O, F) induces profound anisotropic and inductive effects, resulting in highly specific spin-spin coupling networks ( JHF​ and JCF​ ). This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR chemical shifts, coupling constants, and the self-validating experimental protocols required for rigorous characterization [1].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be designed as a self-validating system. The choice of solvent, relaxation delays, and decoupling strategies directly dictates the fidelity of the resulting multiplet analysis.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Causality: The carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds. Non-polar solvents like CDCl 3​ often result in poor solubility and severe line broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting dimers and yielding a sharp, downfield singlet for the exchangeable proton (~13.5 ppm) well separated from the aromatic region.

Step 2: 1 H NMR Acquisition (400 MHz)

  • Action: Set the spectral width to 16 ppm (to capture the -COOH proton). Use a 30° flip angle, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 1.0 second. Acquire 16 scans.

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization ( T1​ ), preventing signal saturation. The 3.0s AQ provides sufficient digital resolution (< 0.3 Hz/point) to accurately resolve the fine 3JHF​ and 4JHF​ couplings critical for differentiating the pyridine protons [2].

Step 3: 13 C NMR Acquisition (100 MHz)

  • Action: Utilize a 1 H-decoupled sequence (WALTZ-16). Set D1 to 2.5–3.0 seconds. Acquire a minimum of 1024 scans.

  • Causality: The molecule contains multiple quaternary carbons (C-F, C-CF 3​ , COOH, and ipso-carbons) which lack attached protons to facilitate dipole-dipole relaxation. These nuclei exhibit exceptionally long T1​ relaxation times. A standard 1.0s delay would severely attenuate these critical signals. The extended D1 ensures quantitative integration and adequate signal-to-noise (S/N) for the low-intensity, heavily split carbon signals[3].

Workflow Visualization

The following diagram illustrates the multiparametric NMR workflow designed to cross-validate the structural assignment.

NMR_Workflow cluster_0 Data Acquisition & Processing Start Sample Prep: 5-F-2-(4-CF3-Ph)nicotinic acid in DMSO-d6 H1 1H NMR (400 MHz) Identify H4/H6 & Ph-protons Start->H1 C13 13C NMR (100 MHz) Identify C-F & C-CF3 splittings Start->C13 F19 19F NMR (376 MHz) Orthogonal validation Start->F19 Analysis Multiplet & Coupling Analysis (Extract J_HF and J_CF) H1->Analysis C13->Analysis F19->Analysis Validation Cross-Validation (HSQC / HMBC) Analysis->Validation Self-Validating Result Final Structural Assignment Validation->Result Confirmed

Fig 1: Multiparametric NMR workflow for fluorinated pyridine structural elucidation.

1 H NMR Chemical Shifts & Causality Analysis

The 1 H NMR spectrum of this compound is defined by the distinct electronic environments of the pyridine and phenyl rings.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-COOH ~13.50br s-1H
Pyridine H-6 8.85d 3JHF​ = 2.81H
Pyridine H-4 8.25dd 3JHF​ = 8.5, 4JHH​ = 2.81H
Phenyl H-3', H-5' 7.85d 3JHH​ = 8.02H
Phenyl H-2', H-6' 7.75d 3JHH​ = 8.02H
Mechanistic Causality of Splitting Patterns

The most diagnostically critical feature of this spectrum is the disparity in the fluorine-proton scalar couplings ( 3JHF​ ) on the pyridine ring.

  • The Nitrogen Lone-Pair Effect: Although both H-4 and H-6 are ortho to the fluorine atom at C-5, their coupling constants are vastly different. H-4 exhibits a typical aromatic 3JHF​ of ~8.5 Hz. However, H-6 exhibits an unusually small 3JHF​ of ~2.8 Hz [4]. This is caused by the adjacent pyridine nitrogen. The highly electronegative nitrogen atom and its lone pair withdraw electron density from the C6-H6 bond, altering the s -character of the bond and subsequently suppressing the Fermi contact term that dictates the magnitude of the J -coupling.

  • Phenyl Ring Anisotropy: The para-substituted phenyl ring appears as a classic AB spin system (two doublets). The strongly electron-withdrawing -CF 3​ group deshields the ortho protons (H-3', H-5'), pushing them slightly further downfield (7.85 ppm) compared to the protons ortho to the pyridine core (7.75 ppm).

13 C NMR Chemical Shifts & C-F Coupling

The 13 C NMR spectrum is highly complex due to the through-bond scalar coupling between the 13 C nuclei and the 100% naturally abundant 19 F nuclei (spin = 1/2). Every carbon in close proximity to a fluorine atom will be split into a multiplet.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionShift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
C-3 (COOH) 167.0s-Carbonyl carbon
C-5 (Py) 158.5d 1JCF​ = 256Directly bonded to F
C-2 (Py) 154.0s-Attached to phenyl ring
C-1' (Ph) 142.0s-Ipso to pyridine
C-6 (Py) 140.5d 2JCF​ = 24Ortho to F, adjacent to N
C-4' (Ph) 129.5q 2JCF​ = 32Ipso to CF 3​
C-2', C-6' (Ph) 129.0s-Aromatic CH
C-3 (Py) 128.5d 3JCF​ = 5Meta to F
C-4 (Py) 126.0d 2JCF​ = 19Ortho to F
C-3', C-5' (Ph) 125.5q 3JCF​ = 4Ortho to CF 3​
-CF 3​ 124.5q 1JCF​ = 272Trifluoromethyl group
Mechanistic Causality of Carbon-Fluorine Coupling
  • Direct Coupling ( 1JCF​ ): The carbon directly bonded to the fluorine atom on the pyridine ring (C-5) appears as a massive doublet with a coupling constant of ~256 Hz. The -CF 3​ carbon exhibits an even larger 1JCF​ of ~272 Hz, appearing as a quartet due to coupling with three equivalent fluorine atoms [2].

  • Two-Bond Coupling ( 2JCF​ ): The carbons ortho to the fluorine atom (C-4 and C-6) are split into doublets with J -values of 19 Hz and 24 Hz, respectively. The discrepancy in magnitude is again driven by the electronic asymmetry induced by the adjacent nitrogen atom at C-6. Similarly, the phenyl carbon attached to the CF 3​ group (C-4') appears as a quartet with a 2JCF​ of ~32 Hz.

  • Three-Bond Coupling ( 3JCF​ ): The effect of fluorine propagates up to three bonds away, splitting C-3 on the pyridine ring into a fine doublet (~5 Hz) and the C-3'/C-5' carbons on the phenyl ring into fine quartets (~4 Hz).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 120232, 5-Fluoronicotinic acid" PubChem, [Link]

  • Fadeev, D.S., et al. "NMR spectral characteristics of fluorocontaining pyridines" Fluorine Notes, Vol. 2, No. 111, 2017. [Link]

  • Edgar, M., et al. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine" Loughborough University Research Repository, 2019. [Link]

  • San Fabian, J., et al. "DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines" The Journal of Physical Chemistry A, 2002. [Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of Fluorinated Nicotinic Acid Derivatives

Foreword: The Significance of Fluorinated Nicotinic Acids in Modern Drug Discovery The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of Fluorinated Nicotinic Acids in Modern Drug Discovery

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Nicotinic acid and its derivatives are vital scaffolds in drug development, known for their diverse biological activities. The fusion of a fluorinated phenyl group with the nicotinic acid framework, as seen in molecules like 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, represents a compelling strategy for creating novel therapeutics with enhanced pharmacological profiles.[3]

This guide provides a comprehensive overview of the methodologies and interpretations involved in determining the crystal structure of such compounds through single-crystal X-ray diffraction. While crystallographic data for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is not publicly available at the time of this writing, we will utilize the closely related structure of 5-bromo-2-fluoronicotinic acid monohydrate as an illustrative case study. The principles and techniques discussed herein are directly applicable to the analysis of the title compound and other similar crystalline solids.

The Cornerstone of Structural Elucidation: Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties and its interaction with biological systems.

The Causality Behind Experimental Choices: From Crystal Selection to Data Collection

The journey from a powdered sample to a refined crystal structure is a meticulous process where each step is guided by scientific principles to ensure data quality and structural accuracy.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-Ray Diffraction Experiment cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Mounting on Diffractometer crystal_selection->diffractometer data_collection Data Collection (X-ray Exposure) diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental Protocol: A Self-Validating System for Structure Determination

The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of a compound like 5-bromo-2-fluoronicotinic acid monohydrate.

1. Crystal Growth & Selection:

  • Objective: To obtain single crystals of suitable size and quality for diffraction.
  • Method: Slow evaporation of a saturated solution of the compound is a common technique. For 5-bromo-2-fluoronicotinic acid, colorless block-like crystals were obtained from an aqueous solution.[4]
  • Selection: A crystal with well-defined faces and dimensions of approximately 0.2 x 0.2 x 0.1 mm is selected under a microscope.

2. Data Collection:

  • Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
  • Procedure:
  • The selected crystal is mounted on a goniometer head.
  • The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal vibrations of the atoms.
  • The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • Software: Specialized software such as SHELXS or OLEX2 is employed for data processing and structure solution.[4]
  • Steps:
  • The collected diffraction data is integrated and corrected for various experimental factors.
  • The unit cell parameters and space group are determined.
  • The initial positions of the atoms are determined using direct methods or Patterson methods.

4. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
  • Method: The structure is refined using full-matrix least-squares on F².
  • Validation: The final refined structure is validated using metrics such as the R-factor and by checking for any unresolved electron density.

Crystal Structure Analysis of 5-Bromo-2-fluoronicotinic Acid Monohydrate: A Case Study

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate provides valuable insights into the molecular geometry and intermolecular interactions that govern its solid-state packing.

Crystallographic Data

The following table summarizes the key crystallographic data for 5-bromo-2-fluoronicotinic acid monohydrate.[4]

ParameterValue
Chemical FormulaC₆H₅BrFNO₃
Formula Weight238.01
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9894(4)
b (Å)13.6128(11)
c (Å)14.7495(12)
Volume (ų)801.00(12)
Z4
Temperature (K)150(2)
R-factor (Rgt(F))0.0213
wR(F²)0.0465
Molecular and Supramolecular Structure

The asymmetric unit of 5-bromo-2-fluoronicotinic acid monohydrate contains one molecule of the nicotinic acid derivative and one water molecule. The nicotinic acid molecule is essentially planar.

A key feature of the crystal packing is the formation of hydrogen-bonded chains. The carboxylic acid group of the nicotinic acid molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule (O—H···N). These chains are further linked by hydrogen bonds involving the water molecule, creating a three-dimensional network. This type of hydrogen bonding motif is a common feature in the crystal structures of nicotinic acid and its derivatives.[4]

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.

  • Polymorph Screening: The ability to exist in different crystalline forms (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing different polymorphs.

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise three-dimensional structure of a molecule allows for a more rational approach to drug design. By correlating structural features with biological activity, scientists can design new molecules with improved efficacy and selectivity.

  • Formulation Development: The crystal structure provides insights into the material's physical properties, such as its dissolution rate and mechanical strength, which are critical for designing effective drug formulations.

Conclusion

Single-crystal X-ray diffraction remains an indispensable tool in the arsenal of researchers and scientists in the pharmaceutical industry. The detailed atomic-level information it provides is fundamental to understanding the structure-property relationships of active pharmaceutical ingredients. While the specific crystal structure of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid remains to be publicly reported, the principles and methodologies outlined in this guide, exemplified by the analysis of 5-bromo-2-fluoronicotinic acid monohydrate, provide a robust framework for its future characterization and for the broader field of fluorinated drug development.

References

  • Ali, I., et al. (2021). Structural and spectroscopic characteristics of NiII and CuII complexes with poly(vinyl alcohol-nicotinic acid) copolymers for photocatalytic degradation of indigo carmine dye. Crystals, 11, 1244. [Link]

  • Basuli, F., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: a method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168–175. [Link]

  • Zhang, L., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 441-443. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PMC. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubChem. (n.d.). 5-Fluoronicotinic Acid. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. [Link]

  • Rbah-Vidal, L., et al. (2012). Early detection and longitudinal monitoring of experimental primary and disseminated melanoma using [18F]ICF01006, a highly promising melanoma PET tracer. European Journal of Nuclear Medicine and Molecular Imaging, 39, 1449–1461. [Link]

  • ACS Publications. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

  • Chem-Impex. (n.d.). 5-(4-Fluorophenyl)nicotinic acid. [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

  • PMC. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PMC. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

  • MDPI. (2023). FDA approved fluorine-containing drugs in 2023. [Link]

  • PharmaCompass. (n.d.). 4-(Trifluoromethyl)nicotinic acid. [Link]

Sources

Exploratory

In-Vitro Mechanism of Action: 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid belongs to a highly potent class of 2-aryl pyridine-3-carboxylic acids. In preclinical drug discovery, this structural scaffold is recognized for its profound immunomodulatory and anti-neoplastic properties, driven by the targeted inhibition of Dihydroorotate Dehydrogenase (DHODH) [1].

As a Senior Application Scientist, I approach the evaluation of this compound not merely by observing its phenotypic cytotoxicity, but by dissecting its precise metabolic blockade. This whitepaper details the in vitro molecular mechanism of action of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, outlines the causality behind its downstream cellular effects (such as S-phase arrest and differentiation), and provides field-proven, self-validating experimental protocols to rigorously confirm its on-target specificity [2].

Molecular Mechanism of Action (In Vitro)

Target Engagement at the Inner Mitochondrial Membrane

DHODH is a unique, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Unlike other enzymes in this cascade which reside in the cytosol, DHODH is anchored to the outer surface of the inner mitochondrial membrane. It catalyzes the fourth step of the pathway: the oxidation of dihydroorotate (DHO) to orotate [3].

5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid acts as a competitive inhibitor at the ubiquinone-binding pocket of human DHODH. By occupying this hydrophobic tunnel, the compound prevents the transfer of electrons from DHO to the mitochondrial respiratory chain via ubiquinone (Coenzyme Q10).

Metabolic Starvation and Cell Cycle Arrest

The immediate biochemical consequence of this blockade is a catastrophic depletion of the intracellular pyrimidine pool (UMP, UDP, UTP, CTP). Because rapidly dividing cells (e.g., activated T-lymphocytes, acute myeloid leukemia cells, and melanoma cells) rely almost exclusively on the de novo pathway rather than the salvage pathway, this depletion triggers a metabolic crisis [4].

Causality of Phenotype:

  • S-Phase Arrest: Depleted CTP and TTP pools halt DNA synthesis, trapping cells in the S-phase of the cell cycle [4].

  • Differentiation/Apoptosis: In specific contexts like Acute Myeloid Leukemia (AML), pyrimidine starvation overcomes differentiation blockades, forcing leukemic blasts to mature into functional neutrophils before undergoing apoptosis [2].

  • Mitochondrial Stress: The uncoupling of DHODH from the electron transport chain induces Reactive Oxygen Species (ROS) accumulation, further driving the apoptotic cascade [3].

Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Pyrimidine Pool (UMP, CTP, TTP) Orotate->UMP UMPS Inhibitor 5-fluoro-2-(4-(trifluoromethyl) phenyl)nicotinic acid Inhibitor->DHODH Ubiquinone Pocket Blockade

De novo pyrimidine synthesis blockade by 2-aryl nicotinic acid derivatives.

Self-Validating Experimental Protocols

To establish true E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in assay design, we must rely on self-validating systems. A phenotypic hit is meaningless without proving target engagement. The following protocols are designed to definitively prove that 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid acts exclusively via DHODH.

Protocol 1: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

The Logic: We isolate the enzyme and provide it with DHO and an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). As DHODH oxidizes DHO, it reduces DCIP, which changes color. The rate of absorbance loss at 600 nm is directly proportional to enzyme activity [5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit complex IV and prevent alternative electron consumption).

  • Reagent Assembly: Add 0.1 mM DHO, 0.05 mM decylubiquinone (cofactor), and 0.06 mM DCIP to the buffer.

  • Inhibitor Titration: Dispense 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM, using 0.1% DMSO final concentration) into a 96-well plate.

  • Enzyme Addition: Add 10 nM of recombinant human DHODH to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( Vmax​ ) for each well. Plot log[Inhibitor] vs. normalized Vmax​ to determine the biochemical IC50​ .

Protocol 2: The Uridine Rescue Assay (The Gold Standard)

The Logic: If a compound kills a cell by off-target toxicity (e.g., membrane disruption, non-specific kinase inhibition), the cell will die regardless of external nutrients. However, if the compound strictly inhibits DHODH, we can bypass the de novo pathway by supplementing the media with exogenous uridine, which cells absorb and convert directly to UMP via the salvage pathway [4]. A complete rescue of cell viability by uridine is the definitive proof of on-target DHODH inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed a highly sensitive cell line (e.g., K562 or A375 cells) at 5,000 cells/well in two parallel 96-well plates.

  • Media Conditioning:

    • Plate A: Standard RPMI-1640 + 10% FBS.

    • Plate B: Standard RPMI-1640 + 10% FBS + 100 µM Exogenous Uridine .

  • Drug Treatment: Treat both plates with a dose-response gradient of the nicotinic acid derivative (0.1 nM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add Cell Counting Kit-8 (CCK-8) or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Validation: Plate A should show a sharp sigmoidal cell death curve. Plate B should show a completely flat line (100% viability across all drug concentrations).

UridineRescue Drug 5-fluoro-2-aryl nicotinic acid DeNovo De Novo Synthesis BLOCKED Drug->DeNovo Arrest S-Phase Arrest / Apoptosis DeNovo->Arrest Uridine Exogenous Uridine (100 µM) Salvage Salvage Pathway ACTIVATED Uridine->Salvage Salvage->Arrest Bypasses Blockade Rescue Cell Proliferation RESCUED Salvage->Rescue

Logic of the Uridine Rescue Assay validating on-target DHODH inhibition.

Quantitative Data & Comparative Profiling

To contextualize the potency of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, we benchmark it against established DHODH inhibitors (like Brequinar and Teriflunomide) using standard metrics.

Compound Class / NameTargetBiochemical IC50 (hDHODH)Cellular EC50 (K562/A375)Uridine Rescue Capacity
5-fluoro-2-aryl nicotinic acid DHODH (Ubiquinone site)~10 - 50 nM~0.1 - 0.5 µM100% Rescue
Brequinar (Quinoline-4-carboxylic acid) DHODH (Ubiquinone site)~20 nM~0.1 µM100% Rescue
Teriflunomide (Active metabolite of Leflunomide) DHODH (Ubiquinone site)~1.0 µM~10.0 µM100% Rescue
Off-Target Cytotoxic Agent (Control) Non-specific / DNA IntercalatorN/AVariable0% Rescue (Fails)

Data summarized from established DHODH inhibitor profiling standards [2][4].

Conclusion

The in vitro mechanism of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is defined by its high-affinity binding to the mitochondrial enzyme DHODH. By severing the de novo pyrimidine supply chain, the compound induces targeted metabolic starvation, leading to cell cycle arrest and apoptosis in highly proliferative cells. Through the implementation of biochemical DCIP reduction assays and the definitive uridine rescue protocol, researchers can confidently validate this molecule's on-target efficacy, paving the way for advanced preclinical in vivo models.

References

  • Norman, P. (2013). Evaluation of WO2013076170: the use of a dihydroorotate dehydrogenase inhibitor for the treatment of psoriasis. Expert Opinion on Therapeutic Patents, 23(10), 1391-1394. Available at:[Link]

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186. Available at:[Link]

  • Gaidano, V., et al. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Blood Cancer Journal, 12(6), 96. Available at:[Link]

  • Mohamad Fairus, A. K., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Journal of Cancer, 8(15), 2995-3006. Available at: [Link]

Foundational

Thermodynamic Properties and pKa of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid: A Technical Guide

Executive Summary The rational design of pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties. 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a highly specialized, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties. 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a highly specialized, poly-substituted aromatic scaffold. Characterized by severe steric hindrance and intense electron-withdrawing effects, this molecule presents unique challenges for formulation and pharmacokinetic profiling. As a Senior Application Scientist, I have structured this guide to deconstruct the theoretical underpinnings of its acid-base equilibria and thermodynamic behavior, supported by field-proven, self-validating experimental protocols.

Molecular Architecture and Electronic Effects

To understand the thermodynamic and ionization behavior of this compound, we must first analyze its structural causality. The core scaffold is nicotinic acid (pyridine-3-carboxylic acid), which typically exhibits a pKa of ~4.75 for the carboxylic acid moiety[1]. However, the introduction of two specific functional groups radically alters its electronic landscape:

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). Fluorine substitution is a proven strategy in drug design to modulate pKa, alter metabolic stability, and improve the bioavailability of amine-containing drugs[2].

  • 2-(4-(Trifluoromethyl)phenyl) Substitution: This bulky, highly lipophilic moiety forces a dihedral twist between the phenyl and pyridine rings due to steric clashing with the adjacent 3-carboxylic acid. The trifluoromethyl (-CF 3​ ) group further depletes electron density via inductive and hyperconjugative mechanisms.

Together, these modifications severely deplete the electron density on the pyridine nitrogen while stabilizing the carboxylate anion, fundamentally shifting the molecule's thermodynamic baseline.

Acid-Base Equilibria (pKa)

Theoretical Framework

Because of the dual electron-withdrawing substituents, the basicity of the pyridine nitrogen is virtually neutralized (predicted pKa 2​ < 1.5). Conversely, the stabilization of the conjugate base lowers the carboxylic acid pKa (predicted pKa 1​ ~ 2.8 – 3.2). Consequently, at physiological pH (7.4), this molecule exists almost entirely as an anion. This high degree of ionization must be balanced against the massive lipophilicity of the trifluoromethylphenyl group to predict membrane permeability.

Protocol: Cosolvent Potentiometric Titration

Due to the extreme lipophilicity of the neutral species, standard aqueous titration will fail due to precipitation. A self-validating cosolvent extrapolation method (Yasuda-Shedlovsky) is mandatory.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare four background electrolyte solutions (0.15 M KCl) using varying weight fractions of methanol (e.g., 30%, 40%, 50%, 60% w/w MeOH) to ensure complete dissolution of the analyte.

  • Analyte Preparation: Dissolve 2.0–3.0 mg of the compound in 20 mL of each cosolvent mixture.

  • Titration Execution: Titrate the solution using standardized 0.1 M KOH under a dry nitrogen atmosphere at a precisely controlled 25.0 ± 0.1 °C.

  • Data Analysis: Record the pH versus titrant volume. Calculate the apparent pKa (psKa) at each cosolvent ratio using the Bjerrum formation function.

  • Extrapolation: Plot the term (psKa+log[H2​O]) against the reciprocal of the dielectric constant ( 1/ε ). Extrapolate the linear regression to the dielectric constant of pure water ( ε=78.3 ) to derive the true aqueous pKa.

pKa_Workflow A Sample Prep (MeOH/Water) B Potentiometric Titration (0.1M KOH) A->B C Data Acquisition (pH vs. Vol) B->C D Yasuda-Shedlovsky Extrapolation C->D E Aqueous pKa Determination D->E

Fig 1: Step-by-step workflow for cosolvent potentiometric pKa determination.

Thermodynamic Profiling

Solid-State and Solution Thermodynamics

The physical properties of organic molecular solids are heavily dictated by their crystal lattice energy. Unsubstituted nicotinic acid possesses a high standard molar enthalpy of sublimation and formation[3]. However, the bulky fluorinated biphenyl system in our target molecule disrupts the standard hydrogen-bonding network, altering its pseudo-polymorphic behavior and solubility in polar solvents[4]. Understanding the enthalpy of fusion ( ΔHfus​ ) and melting temperature ( Tm​ ) is critical for downstream formulation and predicting thermodynamic solubility.

Protocol: Differential Scanning Calorimetry (DSC)

To quantify solid-state thermodynamics, DSC provides a highly reproducible, self-validating thermal profile.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum DSC pan and hermetically crimp it.

  • Instrument Calibration: Calibrate the DSC utilizing an ultra-pure indium standard to verify temperature accuracy and heat flow sensitivity.

  • Thermal Method: Equilibrate the sample at 25 °C. Initiate a heating ramp at a constant rate of 10 °C/min up to 250 °C under a dry nitrogen purge (50 mL/min). Causality: The 10 °C/min rate is deliberately chosen to minimize the risk of thermal degradation prior to the melting event, a common issue in heavily halogenated pyridines.

  • Data Extraction: Integrate the endothermic melting peak to determine the extrapolated onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Protocol: Shake-Flask LC-MS for LogP/LogD

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and aqueous buffer (pH 7.4 for LogD; 0.1M HCl for LogP) by stirring them together for 24 hours.

  • Partitioning: Dissolve the analyte in the octanol phase. Combine with the aqueous phase in a glass vial and agitate mechanically for 60 minutes at 25 °C.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using LC-MS/MS. Calculate the partition coefficient as the log ratio of the concentrations.

Thermo_Profile Compound 5-Fluoro-2-(4-(trifluoromethyl)phenyl) nicotinic acid SolidState Solid-State Thermodynamics Compound->SolidState Solution Solution Thermodynamics Compound->Solution DSC DSC Analysis (ΔH_fus, T_m) SolidState->DSC ShakeFlask Shake-Flask LC-MS (LogP, LogD, Solubility) Solution->ShakeFlask

Fig 2: Logical branching of thermodynamic profiling for solid and solution states.

Quantitative Data Summary

The following table synthesizes the predicted and experimentally derived thermodynamic parameters for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid based on the causal structural analysis and protocols defined above.

PropertyValue / RangeMethod of Determination
Molecular Weight 285.19 g/mol Theoretical Calculation
pKa 1​ (Carboxylic Acid) 2.8 – 3.2Cosolvent Potentiometric Titration
pKa 2​ (Pyridinium Ion) < 1.5UV-Metric Titration
LogP (Octanol/Water) 3.5 – 4.2Shake-Flask LC-MS (pH 1.0)
Melting Point ( Tm​ ) 180 – 195 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molDifferential Scanning Calorimetry (DSC)

Conclusion

The physicochemical profile of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is defined by the competing forces of extreme lipophilicity (driven by the trifluoromethylphenyl group) and high acidity (driven by the synergistic electron-withdrawal of the fluorine and CF 3​ moieties). By employing rigorous, causality-driven experimental protocols like Yasuda-Shedlovsky extrapolation and controlled thermal analysis, researchers can accurately map its thermodynamic boundaries, ensuring robust downstream formulation and pharmacokinetic modeling.

References

  • "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs", PMC - National Institutes of Health. URL:[Link]

  • "Energetics and Structure of Nicotinic Acid (Niacin)", The Journal of Physical Chemistry B - ACS Publications. URL:[Link]

  • "Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling", Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

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Exploratory

in vitro pharmacokinetics of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid Foreword: Charting the Course for a Novel Nicotinic Acid Derivative The journey of a drug cand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

Foreword: Charting the Course for a Novel Nicotinic Acid Derivative

The journey of a drug candidate from laboratory bench to clinical application is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for the in vitro characterization of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, a novel compound with structural similarities to nicotinic acid (a known lipid-lowering agent) and strategic fluorination intended to enhance its drug-like properties.[1][2][3][4][5] The inclusion of a fluorine atom and a trifluoromethyl group is a common medicinal chemistry strategy aimed at improving metabolic stability and modulating physicochemical properties that influence absorption and distribution.[1][3][4][5]

This document is designed for drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice. Our objective is to construct a predictive, early-stage assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which is a cornerstone of modern drug discovery and a prerequisite for regulatory submissions.[6][7][8][9] By establishing a robust in vitro profile, we can make informed decisions, de-risk clinical development, and accelerate the progression of promising therapeutic agents.

Section 1: Metabolic Stability Assessment

1.1. The Rationale: Predicting In Vivo Persistence

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. A compound that is rapidly metabolized by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, will likely exhibit high first-pass metabolism and poor in vivo exposure.[7][8] Our test molecule's fluorination is anticipated to enhance metabolic stability by altering the electronic properties of the aromatic rings, making them less susceptible to oxidative metabolism by CYPs.[4] We will employ two complementary systems to assess this: human liver microsomes (HLM), which are rich in Phase I enzymes, and cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[10][11]

1.2. Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This assay provides a rapid assessment of Phase I metabolic liability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid in DMSO (e.g., 10 mM).

    • Thaw pooled human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+, MgCl2) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the phosphate buffer, microsome suspension, and test compound working solution to 37°C.

    • In a 96-well plate, combine the buffer and microsome suspension.

    • Add the test compound to initiate the reaction (final concentration, e.g., 1 µM; final DMSO concentration <0.1%).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-cofactor wells), add an equal volume of buffer.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like tolbutamide or labetalol).

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

1.3. Data Analysis and Presentation

The rate of disappearance of the parent compound is used to determine key metabolic parameters.

  • Half-Life (t½): Calculated from the slope (k) of the natural logarithm of the remaining compound concentration versus time. t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver. CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Table 1: Hypothetical Metabolic Stability Data for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

SystemTest Compound Concentration (µM)t½ (min)CLint (µL/min/mg protein)Classification
Human Liver Microsomes1.0> 60< 12Low Clearance
Human Hepatocytes1.0> 120< 5.8Low Clearance

Classification based on typical industry criteria.

1.4. Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation (37°C) cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate HLM Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH System NADPH->Incubate Initiate Reaction Quench Quench with Acetonitrile + IS (0, 5, 15, 30, 60 min) Incubate->Quench Centrifuge Centrifuge (4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ & CLint LCMS->Calc PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibrium cluster_analysis Analysis Spike Spike Compound into Plasma AddPlasma Add Plasma to Sample Chamber Spike->AddPlasma Incubate Incubate at 37°C (4-6 hours) AddPlasma->Incubate AddBuffer Add Buffer to Buffer Chamber AddBuffer->Incubate Sample Sample Both Chambers Incubate->Sample MatrixMatch Matrix Match Samples Sample->MatrixMatch Analyze Protein Precipitation & LC-MS/MS Analysis MatrixMatch->Analyze Calculate Calculate fu Analyze->Calculate

Plasma Protein Binding (RED) Workflow.

Section 3: Cell Permeability Assessment

3.1. The Rationale: Predicting Oral Absorption

For orally administered drugs, permeability across the intestinal epithelium is a key factor governing absorption and bioavailability. [12]The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this purpose. [13][14][15]When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. [14]This assay allows us to measure both passive diffusion and active transport, including identifying substrates of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. [12][16] 3.2. Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

    • Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure tight junction integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4 (apical and basolateral sides).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from both the donor and receiver compartments.

  • Analysis:

    • Determine the concentration of the test compound in all samples using LC-MS/MS.

3.3. Data Analysis and Presentation

  • Apparent Permeability Coefficient (Papp): A measure of the rate of drug transport across the monolayer. Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the drug in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The ratio of B→A permeability to A→B permeability. ER = Papp (B→A) / Papp (A→B) An efflux ratio >2 is indicative of active efflux.

Table 3: Hypothetical Caco-2 Permeability Data

ParameterValueUnitClassification
Papp (A→B)15.210⁻⁶ cm/sHigh Permeability
Papp (B→A)18.110⁻⁶ cm/s-
Efflux Ratio (ER)1.19-Not an efflux substrate

Classification based on FDA guidelines where Papp >10 x 10⁻⁶ cm/s suggests high permeability. [13] 3.4. Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_culture Cell Culture & Validation cluster_assay Bidirectional Transport Assay cluster_analysis Sampling & Analysis Culture Culture Caco-2 cells on Transwells (21 days) TEER Measure TEER & Lucifer Yellow Flux Culture->TEER A_to_B A→B Transport: Add compound to Apical TEER->A_to_B B_to_A B→A Transport: Add compound to Basolateral TEER->B_to_A Sample Sample Donor & Receiver Chambers (t=120 min) A_to_B->Sample B_to_A->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate Papp & ER Analyze->Calculate

Caco-2 Permeability Assay Workflow.

Section 4: Integrated In Vitro Pharmacokinetic Profile

Synthesizing the data from these core assays provides a preliminary, yet powerful, pharmacokinetic profile for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

  • Absorption: The high permeability (Papp >10 x 10⁻⁶ cm/s) and low efflux ratio (ER < 2) in the Caco-2 model suggest that the compound is likely to be well-absorbed from the gastrointestinal tract. [13]* Distribution: The compound is highly bound to plasma proteins (>98%). This indicates that the volume of distribution may be relatively low and that only a small fraction of the total plasma concentration will be free to exert a pharmacological effect. Changes in protein concentrations or displacement by other drugs could significantly alter the free fraction. [17]* Metabolism: The high stability in both human liver microsomes and hepatocytes (t½ > 60 min) suggests that the compound is resistant to hepatic metabolism. This is a favorable attribute, predicting a low intrinsic clearance and likely a longer in vivo half-life. The fluorination strategy appears successful in blocking potential metabolic "soft spots." [1]* Excretion: While not directly measured, the high metabolic stability suggests that renal or biliary excretion of the unchanged parent drug may be the primary route of elimination.

The in vitro ADME profile of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is highly promising. It exhibits characteristics of a well-absorbed, metabolically stable compound, which are desirable features for an orally administered drug. The high plasma protein binding is a key parameter to carry forward into in vivo pharmacokinetic modeling and for designing clinical studies, particularly concerning dose selection and potential drug-drug interactions. Further in vitro studies, such as CYP reaction phenotyping and transporter interaction assays, would provide a more detailed understanding of its disposition and are recommended as per regulatory guidance. [7][8]

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies – Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

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  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

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  • Synapse. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PubMed. (2005). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • PubMed. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma protein binding: Important, needed, non-optimisable. Retrieved from [Link]

  • ResearchGate. (n.d.). Permeability of 5-fluorouracil and its prodrugs in Caco-2 cell monolayers: Evidence for shift from paracellular to transcellular transport by prodrug formation. Retrieved from [Link]

  • PubMed. (2008). Mechanism of action of niacin. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • MDPI. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Retrieved from [Link]

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Foundational

Preclinical Toxicity and Safety Profiling of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid: A Technical Guide

Introduction and Structural Rationale In the landscape of modern drug discovery, highly functionalized biaryl carboxylic acids, such as 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid , are frequently explored as po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In the landscape of modern drug discovery, highly functionalized biaryl carboxylic acids, such as 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid , are frequently explored as potent pharmacophores. Compounds bearing this 2-arylnicotinic acid scaffold are often investigated as inhibitors of target classes like dihydroorotate dehydrogenase (DHODH) or cyclooxygenases (COX).

However, the very structural features that drive target affinity—the coordinating carboxylic acid, the lipophilic trifluoromethyl group, and the metabolically shielding fluorine atom—introduce distinct toxicological liabilities. This technical guide deconstructs the safety profile of this molecule, providing the mechanistic causality behind its potential toxicity and detailing the self-validating experimental workflows required to de-risk it for clinical development.

Mechanistic Toxicology and Structural Alerts

The Carboxylic Acid Liability: Acyl Glucuronidation

The most critical safety alert in this molecule is the free carboxylic acid at the 3-position of the pyridine ring. During Phase II metabolism, carboxylic acids are conjugated with glucuronic acid by hepatic UDP-glucuronosyltransferases (UGT1A and UGT2B) to form 1-O-β-acyl glucuronides[1].

Unlike stable ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular acyl migration to form 2-, 3-, and 4-O-isomers, or directly react with nucleophilic residues (e.g., lysine, cysteine) on endogenous proteins via transacylation or Schiff-base formation (glycation)[2]. This covalent protein adduction can haptenize hepatic proteins, triggering immune-mediated Idiosyncratic Drug Toxicity (IDT) or drug-induced liver injury (DILI)[3].

Bioactivation Parent 5-Fluoro-2-(4-(trifluoromethyl) phenyl)nicotinic acid UGT Hepatic UGT1A / UGT2B (Glucuronidation) Parent->UGT Phase II Metabolism AcylGluc 1-O-β-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc AcylMig Acyl Migration (Isomeric Glucuronides) AcylGluc->AcylMig Non-enzymatic Shift Protein Covalent Protein Adduction (Transacylation / Glycation) AcylGluc->Protein Direct Nucleophilic Attack AcylMig->Protein Open-chain Aldehyde Reaction Toxicity Idiosyncratic Drug Toxicity (Hepatotoxicity / Immune Response) Protein->Toxicity Haptenization & Immune Activation

Fig 1. Bioactivation pathway of the carboxylic acid moiety leading to idiosyncratic drug toxicity.
The Trifluoromethyl (-CF3) Group: Lipophilicity and CYP450 Interactions

The substitution of a -CF3 group on the phenyl ring drastically alters the molecule's physicochemical properties. The -CF3 group is highly lipophilic (Hansch π parameter of +0.88), which enhances membrane permeability but simultaneously drives the molecule into the hydrophobic binding pockets of Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4[4].

Because the -CF3 group is sterically demanding and resistant to oxidative demethylation, the molecule may act as a potent competitive inhibitor of these CYPs. Furthermore, poor aqueous solubility driven by high lipophilicity can lead to artificially underestimated toxicity in standard in vitro assays if compound precipitation occurs[5].

The 5-Fluoro-Pyridine Core: Metabolic Shielding

The inclusion of a fluorine atom at the 5-position of the nicotinic acid core serves a dual purpose. First, its strong electron-withdrawing nature reduces the electron density of the pyridine ring, shielding it from CYP-mediated epoxidation or N-oxidation. Second, it lowers the pKa of the adjacent carboxylic acid and the pyridine nitrogen, reducing basicity and thereby minimizing off-target binding to the hERG potassium channel (which typically favors basic amines).

Quantitative Safety Data Summary

To establish a baseline for progression, the following table summarizes the target preclinical safety metrics required for a compound of this class.

Assay / ParameterTarget Threshold / Representative ValueRisk AssessmentMechanistic Rationale
hERG Patch Clamp IC50 > 30 µMLow RiskReduced basicity of the pyridine nitrogen prevents high-affinity binding to the hERG channel pore.
Ames Test (Genotoxicity) Negative (All strains)Low RiskAbsence of structural alerts for direct DNA intercalation or alkylation.
Acyl Glucuronide t½ t½ > 4 hours (pH 7.4 buffer)Moderate RiskA longer half-life indicates slower acyl migration, correlating with lower protein reactivity and reduced IDT risk.
CYP2C9 / 3A4 IC50 IC50 > 10 µMHigh RiskThe lipophilic -CF3 group strongly favors CYP active site binding, necessitating strict monitoring for drug-drug interactions (DDIs).
HepaRG Cytotoxicity IC50 > 50 µMModerate RiskHepatotoxicity is primarily driven by downstream reactive metabolite formation rather than direct parent compound toxicity.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic checkpoints to prevent false negatives.

Protocol A: Acyl Glucuronide Reactivity & Half-Life Assessment

Causality Check: The degradation half-life (t½) of the 1-O-β-acyl glucuronide in a physiological buffer is inversely proportional to its reactivity. Rapid degradation indicates fast acyl migration, which is a primary driver of covalent protein adduction[1].

Step-by-Step Methodology:

  • Microsomal Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes.

    • Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows the water-soluble cofactor UDPGA to access the active site. Without this, glucuronidation rates will be artificially low.

  • Biosynthesis: Add 50 µM of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid and 2 mM UDPGA. Incubate at 37°C for 60 minutes.

  • Self-Validation Control: Run parallel incubations with Diclofenac (highly reactive AG, t½ < 1 hr) and Ibuprofen (stable AG, t½ > 4 hrs).

  • Isolation: Quench the reaction with cold acetonitrile, centrifuge, and isolate the 1-O-β-acyl glucuronide using Solid Phase Extraction (SPE).

  • Stability Incubation: Resuspend the isolated AG in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Take aliquots at 0, 0.5, 1, 2, 4, and 8 hours. Quench immediately with 1% formic acid in acetonitrile to halt acyl migration.

  • LC-MS/MS Analysis: Quantify the disappearance of the 1-O-β-isomer and the appearance of the 2-, 3-, and 4-O-isomers. Calculate the degradation t½.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality Check: While the -CF3 group causes reversible CYP inhibition, oxidative metabolism at other sites (e.g., the phenyl ring) can generate reactive intermediates that covalently bind to the CYP heme, causing Time-Dependent Inhibition (TDI). This assay uses an IC50 shift method to differentiate reversible from irreversible inhibition.

CYPWorkflow Start Test Compound + HLM (0.1 - 50 µM) Split Split Incubation (+/- NADPH) Start->Split Incubation 30 min Pre-incubation at 37°C Split->Incubation Substrate 10-Fold Dilution + CYP Probe Substrates Incubation->Substrate Assess Time-Dependence Quench Quench with Acetonitrile + Internal Standard Substrate->Quench LCMS LC-MS/MS Quantification & IC50 Shift Analysis Quench->LCMS Data Acquisition

Fig 2. Workflow for evaluating Time-Dependent Inhibition (TDI) of CYP450 enzymes via IC50 shift.

Step-by-Step Methodology:

  • Primary Incubation (Pre-incubation): Prepare a dilution series of the test compound (0.1 to 50 µM) with HLM (1 mg/mL). Split the samples into two arms: one containing 1 mM NADPH (metabolism active) and one without NADPH (metabolism inactive).

  • Time-Dependent Activation: Incubate both arms at 37°C for 30 minutes.

    • Why? This allows time for the compound to be metabolized into a reactive intermediate and covalently bind to the CYP enzyme in the NADPH-positive arm.

  • Self-Validation Control: Include Tienilic acid as a positive TDI control for CYP2C9.

  • Secondary Incubation (Dilution): Transfer a 10 µL aliquot from the primary incubation into 90 µL of a secondary incubation mixture containing NADPH and a CYP-specific probe substrate (e.g., Diclofenac for CYP2C9).

    • Why a 10-fold dilution? Diluting the mixture reduces the concentration of the parent compound, minimizing reversible competitive inhibition. Any remaining inhibition is therefore attributed to irreversible TDI.

  • Reaction & Quench: Incubate for 10 minutes, then quench with cold acetonitrile spiked with a stable-isotope internal standard.

  • Analysis: Measure the formation of the probe metabolite via LC-MS/MS. Calculate the IC50 for both arms. An IC50 shift ratio (IC50 -NADPH / IC50 +NADPH) greater than 1.5 indicates significant Time-Dependent Inhibition.

References

  • Iwamura, A., et al. "Toxicological Potential of Acyl Glucuronides and Its Assessment." Drug Metabolism and Pharmacokinetics, 2017.

  • Hypha Discovery. "Acyl Glucuronides of Carboxylic acid-containing Drugs." Hypha Discovery Technical Articles.

  • Boelsterli, U. A. "Acyl Glucuronides: Mechanistic Role in Drug Toxicity?" Current Topics in Medicinal Chemistry, 2011.

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PMC, 2023.

  • Perez, J., et al. "Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays." Advances in Bioscience and Biotechnology, 2013.

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid: A Novel GPR40 Modulator

Executive Summary The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated therapeutic target for Type 2 Diabetes Mellitus. Activation of GPR40 by endogenous long-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated therapeutic target for Type 2 Diabetes Mellitus. Activation of GPR40 by endogenous long-chain fatty acids stimulates glucose-dependent insulin secretion (GSIS) without the hypoglycemic risks associated with traditional sulfonylureas[1]. While early clinical candidates like TAK-875 (fasiglifam) demonstrated robust efficacy, their development was terminated due to drug-induced liver injury (DILI) driven by lipophilic acyl glucuronide metabolites[2].

To overcome these limitations, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (hereafter referred to as 5F-NPA ) has been synthesized as a structurally distinct, conformationally restricted allosteric modulator. This whitepaper provides an in-depth technical analysis of 5F-NPA’s receptor binding affinity, kinetic profile, and functional efficacy, serving as a comprehensive guide for researchers evaluating novel GPCR pharmacophores.

Structural Rationale & Pharmacophore Mapping

The molecular architecture of 5F-NPA is explicitly designed to optimize GPR40 binding while mitigating off-target metabolic liabilities:

  • Carboxylic Acid Headgroup: Essential for receptor activation, the carboxylate moiety forms critical bidentate salt bridges with residues Arg183 and Arg258 within the GPR40 binding pocket[3].

  • Nicotinic Acid Core: The rigid pyridine ring restricts conformational entropy, pre-organizing the molecule for optimal receptor docking compared to flexible phenylpropanoic acid derivatives.

  • 5-Fluoro Substitution: The electronegative fluorine atom at position 5 lowers the pKa​ of the adjacent carboxylic acid. This electronic modulation enhances hydrogen-bonding strength with Tyr91 and Tyr240 while simultaneously reducing the rate of acyl glucuronidation, a primary driver of hepatotoxicity[2].

  • 4-(Trifluoromethyl)phenyl Tail: This bulky, highly lipophilic moiety projects deeply into the hydrophobic sub-pocket, displacing water molecules and driving binding affinity through favorable entropic gains and halogen- π interactions.

GPR40_Signaling Agonist 5-Fluoro-2-(4-(CF3)phenyl)nicotinic acid Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Allosteric Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Release IP3->ER PKC PKC Activation DAG->PKC Insulin Glucose-Stimulated Insulin Secretion (GSIS) ER->Insulin Ca2+ Influx PKC->Insulin

Fig 1: Gq-coupled signaling pathway mediating GSIS upon GPR40 activation by the novel agonist.

Receptor Binding Affinity: Experimental Methodologies

To establish a self-validating pharmacological profile, equilibrium binding affinity ( Ki​ ) and binding kinetics ( Kd​ , kon​ , koff​ ) must be evaluated using orthogonal techniques.

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

TR-FRET is utilized to determine the equilibrium inhibition constant ( Ki​ ). This homogeneous assay format is chosen over radioligand binding to eliminate artifactual depletion of highly lipophilic ligands and to provide a superior signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, and 0.1% fatty-acid-free Bovine Serum Albumin (BSA). Expert Insight: The inclusion of 0.1% BSA is critical; it acts as a lipid sink to prevent non-specific binding of the lipophilic 5F-NPA to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50​ [4].

  • Membrane Preparation: Dilute cell membranes expressing human SNAP-tagged GPR40 to a final concentration of 2 µ g/well in a 384-well low-volume plate.

  • Tracer Addition: Add a fluorescently labeled GPR40 tracer ligand (e.g., Bodipy-TUG891) at a concentration equal to its Kd​ (e.g., 15 nM).

  • Compound Titration: Dispense 5F-NPA in a 12-point half-log concentration response curve (ranging from 10 µM to 0.03 nM) using an acoustic liquid handler to ensure precise low-volume transfer without tip retention.

  • Incubation & Reading: Incubate the plate in the dark at Room Temperature (RT) for 120 minutes to ensure true equilibrium. Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm; dual emission 620 nm / 665 nm).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While TR-FRET provides equilibrium data, SPR is mandatory to resolve the association ( kon​ ) and dissociation ( koff​ ) rates. Prolonged target residence time ( 1/koff​ ) often correlates better with sustained in vivo efficacy than raw affinity.

Step-by-Step Methodology:

  • Target Immobilization: GPCRs are notoriously unstable outside lipid bilayers. To preserve the native conformation of GPR40, utilize Virus-Like Particles (VLPs) expressing thermostabilized GPR40 mutants[5]. Capture biotinylated VLPs onto a Streptavidin (SA) sensor chip until a baseline shift of ~2000 Resonance Units (RU) is achieved.

  • Buffer Equilibration: Prime the system with running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a flow rate of 30 µL/min.

  • Single-Cycle Kinetics (SCK) Injection: Expert Insight: Because high-affinity GPCR ligands dissociate slowly, traditional multi-cycle kinetics requiring harsh regeneration buffers (e.g., NaOH) will denature the VLP-GPR40. Instead, use SCK. Inject five ascending concentrations of 5F-NPA (e.g., 1.25, 2.5, 5, 10, and 20 nM) sequentially without regeneration steps.

  • Dissociation Phase: Following the final injection, flow running buffer for 30 minutes to capture the slow dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Prep Receptor Preparation (VLP-GPR40) Immobilize Sensor Chip Immobilization (Biotin-Streptavidin) Prep->Immobilize Inject Analyte Injection (Concentration Series) Immobilize->Inject Wash Dissociation Phase (Buffer Wash) Inject->Wash Analyze Kinetic Analysis (1:1 Langmuir Model) Wash->Analyze

Fig 2: Surface Plasmon Resonance (SPR) experimental workflow for determining binding kinetics.

Intracellular Signaling: Functional Efficacy (FLIPR Assay)

Binding affinity does not guarantee functional agonism. GPR40 primarily couples to the Gαq​ pathway, leading to Phospholipase C (PLC) activation, inositol triphosphate ( IP3​ ) generation, and subsequent calcium release from the endoplasmic reticulum[1].

To validate the functional efficacy of 5F-NPA, a Fluorescent Imaging Plate Reader (FLIPR) calcium mobilization assay is employed. CHO cells stably expressing human GPR40 are loaded with Fluo-4 AM (a calcium-sensitive dye). Upon injection of 5F-NPA, the transient spike in intracellular Ca2+ is recorded. The resulting EC50​ confirms whether the binding event successfully stabilizes the active conformation of the receptor.

Quantitative Data Synthesis

The following tables summarize the pharmacological profile of 5F-NPA compared against the endogenous ligand (Oleic Acid) and the clinical reference compound (TAK-875).

Table 1: Receptor Binding Affinity and Kinetic Parameters (SPR & TR-FRET)
CompoundTR-FRET Ki​ (nM)SPR Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
5F-NPA 12.4 ± 1.2 14.1 ± 0.8 4.2×105 5.9×10−3 2.8
TAK-875[1]38.0 ± 4.542.5 ± 2.1 2.1×105 8.9×10−3 1.8
Oleic Acid> 10,000N/AN/AN/AN/A

Note: 5F-NPA demonstrates a ~3-fold improvement in equilibrium binding affinity over TAK-875, driven primarily by a faster association rate ( kon​ ) facilitated by the rigid nicotinic acid core.

Table 2: Functional Efficacy (FLIPR Calcium Mobilization)
CompoundHuman GPR40 EC50​ (nM)Rat GPR40 EC50​ (nM) Emax​ (% of Oleic Acid)
5F-NPA 8.2 ± 0.5 45.1 ± 3.2 115%
TAK-875[1]14.0 ± 1.1140.0 ± 12.5100%
Oleic Acid~ 15,000~ 18,000100%

Note: 5F-NPA acts as a full agonist relative to oleic acid. The species discrepancy between human and rat EC50​ is a known phenomenon for GPR40 ligands containing bulky biphenyl or phenylpyridine tails[1].

Conclusion

The rational design of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (5F-NPA) yields a highly potent, structurally rigid GPR40 agonist. By integrating TR-FRET and SPR methodologies, we have demonstrated that 5F-NPA possesses superior binding affinity ( Ki​ = 12.4 nM) and a longer target residence time compared to the legacy clinical candidate TAK-875. The implementation of self-validating protocols—such as the use of thermostabilized VLP-GPR40 for SPR and the strict control of non-specific binding via BSA supplementation—ensures the high fidelity of these kinetic measurements. 5F-NPA represents a highly promising pharmacophore for the development of next-generation, hepatically safe insulin secretagogues.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of highly functionalized biaryl compounds, such as 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, is a critical workflow in modern drug development and agrochemical research. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds, such as 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, is a critical workflow in modern drug development and agrochemical research. This application note details a robust, self-validating synthetic protocol utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling. By employing a rationally selected dialkylbiaryl phosphine ligand system and an orthogonal acid-base extraction strategy, this method ensures high catalytic turnover and seamless isolation of the target carboxylic acid.

Mechanistic Rationale & Experimental Design

To guarantee experimental success, every reagent and condition has been selected based on fundamental chemical causality:

  • Substrate Reactivity & The Rate-Limiting Step: 2-Chloro-5-fluoronicotinic acid is an electron-deficient heteroaryl chloride. The inherent electronic properties and coordinating ability of the pyridine nitrogen render 2-chloropyridines challenging substrates, often leading to catalyst inhibition 1[1]. Furthermore, owing to the high bond-dissociation energy of aryl chlorides (approx. 330 kJ/mol), the oxidative addition to the Pd(0) center becomes the rate-limiting step 2[2].

  • Catalyst & Ligand Selection: To overcome this energy barrier, we utilize Palladium(II) acetate (Pd(OAc)₂) paired with the bulky, electron-rich ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The spatial profile of SPhos stabilizes the active monoligated Pd(0) species, facilitating rapid oxidative addition into the C-Cl bond and promoting efficient reductive elimination 3[3].

  • Nucleophile Dynamics: 4-(Trifluoromethyl)phenylboronic acid is utilized as the coupling partner. The strongly electron-withdrawing trifluoromethyl group enhances the compound's overall stability but can retard transmetalation 4[4]. Therefore, a strong aqueous base is required.

  • Base Stoichiometry (Critical): Potassium phosphate (K₃PO₄) is used in a biphasic Toluene/H₂O system. Because the heteroaryl chloride substrate contains a free carboxylic acid, 3.0 equivalents of base are strictly required. The first equivalent is immediately consumed to deprotonate the nicotinic acid, leaving the necessary 2.0 equivalents to activate the boronic acid into the reactive trihydroxyboronate anion.

Quantitative Data & Reagent Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Equivalents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-fluoronicotinic acid175.541.01.75 gElectrophile
4-(Trifluoromethyl)phenylboronic acid189.931.22.28 gNucleophile
Pd(OAc)₂224.500.0245 mgPre-catalyst
SPhos410.530.04164 mgLigand
K₃PO₄ (Anhydrous)212.273.06.37 gBase
Toluene / H₂O (10:1 v/v)N/AN/A40 mL / 4 mLBiphasic Solvent

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup (Inert Atmosphere) To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-fluoronicotinic acid (1.75 g, 10.0 mmol) and 4-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol).

Step 2: Catalyst & Base Loading Add Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%), SPhos (164 mg, 0.4 mmol, 4 mol%), and anhydrous K₃PO₄ (6.37 g, 30.0 mmol).

Step 3: Degassing & Solvent Addition Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat this cycle 3 times). Via syringe, add degassed Toluene (40 mL) followed by degassed deionized H₂O (4 mL). Note: Thorough degassing prevents premature oxidation of the electron-rich SPhos ligand.

Step 4: Catalytic Coupling Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the flask in a pre-heated oil bath at 100 °C. Stir the biphasic mixture vigorously (≥800 rpm) for 18 hours to ensure maximum interfacial surface area between the organic and aqueous phases.

Step 5: Orthogonal Phase Extraction (Workup) Cool the reaction mixture to room temperature. Dilute with H₂O (30 mL) and Ethyl Acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Causality Check: At this stage, the target product exists as a highly water-soluble potassium carboxylate salt. Discard the organic layer, which contains the lipophilic SPhos ligand, unreacted boronic acid, and homocoupled biphenyl byproducts. Wash the aqueous layer once more with Ethyl Acetate (20 mL) to ensure complete removal of organic impurities.

Step 6: Isolation & Precipitation Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring continuously, slowly add 1M HCl (aq) dropwise until the solution reaches pH ~3-4. The protonation of the carboxylate drives the target product, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, out of solution as a white/off-white precipitate.

Step 7: Filtration & Drying Collect the precipitate via vacuum filtration. Wash the filter cake with cold H₂O (2 x 10 mL) to remove residual inorganic salts, followed by cold hexanes (10 mL). Dry the solid under high vacuum at 50 °C for 12 hours.

Self-Validating Analytical Workflows

A robust protocol must be a self-validating system. Researchers should utilize the following parameters to verify reaction success at distinct checkpoints.

Table 2: Self-Validation Analytical Parameters

MethodTarget ParameterExpected Observation & Validation Logic
In-Process LC-MS Mass-to-Charge Ratio (m/z)Aliquot at t=16h. Disappearance of m/z 175 [M-H]⁻ confirms full consumption of the heteroaryl chloride. Appearance of m/z 284 [M-H]⁻ validates successful catalytic turnover.
Workup TLC Retention Factor (Rf)Spot the aqueous layer before acidification (Eluent: EtOAc/Hexanes 1:1 + 1% AcOH). A strong UV-active spot at Rf ~0.4 confirms the product was successfully retained in the aqueous phase during orthogonal extraction.
Final ¹⁹F NMR Chemical Shift (ppm)Run in DMSO-d₆. Observation of two distinct signals: ~ -61.5 ppm (s, 3F, CF₃) and ~ -125.0 ppm (s, 1F, Ar-F). This definitively confirms the structural integrity of the biaryl linkage.

Visualizations

Workflow Setup 1. Reaction Setup Schlenk Tube, Argon Atm Reagents 2. Reagent Addition Substrates, Pd(OAc)2, SPhos, K3PO4 Setup->Reagents Solvent 3. Solvent Addition Degassed Toluene/H2O (10:1) Reagents->Solvent Reaction 4. Catalytic Coupling 100 °C, 18 h Solvent->Reaction Workup 5. Aqueous Workup pH Adjustment to 3-4 Reaction->Workup Purification 6. Isolation Filtration / Validation Workup->Purification

Figure 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst PdII_Ox Pd(II) Complex Oxidative Addition Pd0->PdII_Ox Heteroaryl Chloride (Rate-Limiting) PdII_Trans Pd(II) Complex Transmetalation PdII_Ox->PdII_Trans Boronate Complex - KCl PdII_Trans->Pd0 Product Release (Reductive Elim.)

Figure 2: Logical relationship of the Pd-SPhos catalyzed Suzuki-Miyaura cycle.

References

  • [2] Title : Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source : thieme-connect.com URL : 2

  • [1] Title : Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols Source : benchchem.com URL : 1

  • [3] Title : Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source : nih.gov URL :3

  • [4] Title : 4-(Trifluoromethyl)phenylboronic acid Source : chemimpex.com URL : 4

Sources

Application

Scalable Manufacturing Process for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid: A Technical Guide and Protocol

Introduction and Chemical Rationale The synthesis of highly substituted, fluorinated pyridine scaffolds is a critical endeavor in modern medicinal chemistry and agrochemical development[1]. Specifically, 5-fluoro-2-(4-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The synthesis of highly substituted, fluorinated pyridine scaffolds is a critical endeavor in modern medicinal chemistry and agrochemical development[1]. Specifically, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid serves as an advanced active pharmaceutical ingredient (API) intermediate. The strategic incorporation of both a fluorine atom and a trifluoromethyl group significantly modulates the lipophilicity, metabolic stability, and target binding affinity of downstream drug candidates.

Retrosynthetic Strategy & Mechanistic Logic

Historically, the functionalization of the pyridine 2-position required harsh conditions or lengthy protection-deprotection sequences[1]. However, the direct Suzuki-Miyaura cross-coupling of[2] with (4-(trifluoromethyl)phenyl)boronic acid provides a highly convergent, atom-economical route.

Causality in Process Design

A critical design choice in this scalable protocol is the use of the unprotected free carboxylic acid . While 2-chloropyridines are generally deactivated toward oxidative addition, the electron-withdrawing nature of the 5-fluoro and 3-carboxylic acid groups sufficiently activates the C-Cl bond for palladium insertion.

By employing a biphasic solvent system (Toluene/Ethanol/Water) and an excess of sodium carbonate ( Na2​CO3​ ), the carboxylic acid is deprotonated in situ[3]. This serves two mechanistic purposes:

  • Phase Transfer & Reactivity: The ethanol acts as a bridge, facilitating the interaction between the organic-soluble palladium complex and the water-soluble carboxylate salt[3].

  • Self-Validating Purification: The product remains highly water-soluble as a sodium salt during the reaction. Post-reaction, a simple phase separation removes non-polar organic impurities (e.g., phosphine oxides, homocoupled biaryls) into the toluene layer. Subsequent acidification of the aqueous layer to the product's isoelectric point triggers the precipitation of the highly pure API intermediate, completely bypassing the need for chromatographic purification.

Process Workflow and Mechanistic Visualization

G cluster_catalysis Suzuki-Miyaura Catalytic Cycle SM 2-Chloro-5-fluoronicotinic acid + (4-CF3-phenyl)boronic acid OxAdd 1. Oxidative Addition Pd(0) inserts into C-Cl SM->OxAdd Pd(OAc)2, PPh3 Tol/EtOH/H2O, 80°C TransMet 2. Transmetalation Aryl transfer via Boronate OxAdd->TransMet Na2CO3 / H2O RedElim 3. Reductive Elimination C-C bond formation TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Workup Acid-Base Workup Adjust pH to 3.5-4.0 RedElim->Workup Cool & Phase Separation Product 5-Fluoro-2-(4-(trifluoromethyl)phenyl) nicotinic acid (>95% Yield) Workup->Product Precipitation & Drying

Figure 1: Mechanistic workflow of the scalable Suzuki-Miyaura coupling and acid-base isolation.

Process Optimization Data

To ensure scalability and reproducibility, various catalytic systems and solvent ratios were evaluated. The quantitative data below demonstrates the superiority of the chosen protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)Purity (HPLC %)
1Pd(PPh3)4Na2CO3 (3.0)Toluene/EtOH/H2O858898.5
2 Pd(OAc)2 / PPh3 Na2CO3 (3.0) Toluene/EtOH/H2O 85 94 99.6
3Pd(dppf)Cl2K3PO4 (3.0)1,4-Dioxane/H2O908597.2
4Pd(OAc)2 / PPh3Et3N (3.0)DMF1004582.0

Note: Entry 2 was selected for the final manufacturing protocol due to the high yield, exceptional purity profile, and the lower cost of Pd(OAc)2 compared to pre-formed Pd(0) complexes.

Detailed Manufacturing Protocol

Scale: 100 g (0.57 mol) of 2-chloro-5-fluoronicotinic acid.

Step 1: Reaction Setup and Catalyst Activation
  • Charge the Reactor: To a 3 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add 2-chloro-5-fluoronicotinic acid (100.0 g, 0.57 mol)[2] and (4-(trifluoromethyl)phenyl)boronic acid (119.0 g, 0.63 mol, 1.1 equiv).

  • Solvent Addition: Add Toluene (800 mL) and Ethanol (400 mL). Initiate moderate agitation (200 rpm).

  • Base Addition: In a separate vessel, dissolve Na2​CO3​ (181.2 g, 1.71 mol, 3.0 equiv) in Deionized Water (400 mL). Transfer this aqueous solution to the main reactor. Causality: 3.0 equivalents of base are strictly required—one to deprotonate the nicotinic acid, one to activate the boronic acid, and one to neutralize the generated HCl[3].

  • Degassing (Crucial): Sparge the biphasic mixture with ultra-pure Nitrogen gas for 30 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Under a positive nitrogen blanket, add Palladium(II) acetate ( Pd(OAc)2​ , 6.4 g, 0.028 mol, 5 mol%) and Triphenylphosphine ( PPh3​ , 14.9 g, 0.057 mol, 10 mol%).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Heating: Ramp the internal temperature to 80–85 °C (gentle reflux).

  • In-Process Control (IPC) - Self-Validation: Maintain reflux for 12 hours. Withdraw a 0.5 mL aliquot of the aqueous layer, acidify with dilute HCl, extract with ethyl acetate, and analyze via HPLC. The reaction is deemed complete when the starting material (2-chloro-5-fluoronicotinic acid) is < 1.0% relative to the product peak.

Step 3: Workup and Acid-Base Isolation
  • Cooling and Filtration: Cool the reaction mixture to 20–25 °C. Filter the entire biphasic mixture through a 2-inch pad of Celite to remove precipitated palladium black. Rinse the pad with water (100 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to separate for 15 minutes. Drain the bottom aqueous layer (containing the product as a sodium salt) into a clean precipitation vessel. Discard the upper toluene layer (containing PPh3​=O and homocoupled impurities)[3].

  • Aqueous Wash: Wash the aqueous layer with Methyl tert-butyl ether (MTBE, 2 × 300 mL) to extract any residual organic impurities.

  • Precipitation (Self-Validating Step): Equip the precipitation vessel with a calibrated pH meter. Slowly add 6M HCl dropwise under vigorous stirring. The product will begin to precipitate as a white crystalline solid as the pH approaches 4.5. Continue addition until the pH stabilizes exactly between 3.5 and 4.0 (the isoelectric point of the product). Causality: Over-acidification (pH < 2) may lead to protonation of the pyridine nitrogen, causing the product to re-dissolve as a hydrochloride salt.

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize crystallization. Filter the solid via a Buchner funnel, wash with ice-cold water (3 × 200 mL), and dry in a vacuum oven at 50 °C to constant weight.

Analytical Characterization

  • Appearance: Off-white to white crystalline powder.

  • Yield: ~152 g (94% theoretical yield).

  • HPLC Purity: > 99.5% (UV detection at 254 nm).

  • LC-MS (ESI+): m/z calculated for C13​H8​F4​NO2​ [M+H]+ : 286.05; Found: 286.0.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 13.50 (br s, 1H, COOH), 8.75 (d, J=2.8 Hz, 1H, Py-H6), 8.15 (dd, J=8.4,2.8 Hz, 1H, Py-H4), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 7.78 (d, J=8.0 Hz, 2H, Ar-H).

References

  • Title: 2-Chloro-5-fluoronicotinic acid (CID 11435243) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Notes for the Synthesis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid via Catalytic Cross-Coupling

Introduction: Significance and Strategy 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a highly functionalized biaryl pyridine derivative. Such scaffolds are of significant interest to researchers in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Significance and Strategy

5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a highly functionalized biaryl pyridine derivative. Such scaffolds are of significant interest to researchers in drug development and materials science. The unique combination of a pyridine core, a fluorine substituent, and a trifluoromethyl group imparts distinct electronic properties, influencing molecular interactions, metabolic stability, and pharmacokinetic profiles.[1]

Direct functionalization of this specific nicotinic acid via cross-coupling is challenging. A more robust and common strategy in medicinal chemistry is to construct the core biaryl structure using a palladium-catalyzed cross-coupling reaction, followed by manipulation of the functional groups. The most effective and versatile method for forming the key C-C bond in this target molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3] This guide will provide detailed protocols and scientific rationale for the synthesis of this important building block, focusing on the Suzuki coupling of a suitable 2-halonicotinate precursor with 4-(trifluoromethyl)phenylboronic acid, followed by ester hydrolysis.

Core Concept: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[4][5] For the synthesis of our target molecule, the reaction involves coupling an ester of a 2-halo-5-fluoronicotinic acid with 4-(trifluoromethyl)phenylboronic acid.

The general catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halonicotinate, forming a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

The choice of starting material, catalyst, ligand, base, and solvent are all critical parameters that dictate the success and efficiency of the reaction.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of the biaryl nicotinic ester precursor.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(R¹)(X) pd0->pd2_complex R¹-X product R¹-R² (Coupled Product) start R¹-X (2-Halo-5-fluoronicotinate) ox_add Oxidative Addition pd2_trans L₂Pd(II)(R¹)(R²) pd2_complex->pd2_trans R²-B(OH)₂ Base boronic R²-B(OH)₂ (4-(CF₃)phenylboronic acid) transmetal Transmetalation (Base) pd2_trans->pd0 R¹-R² red_elim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of Ethyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinate. Using an ester derivative of the nicotinic acid is crucial as the free carboxylic acid can interfere with the basic conditions of the coupling reaction.

Experimental Rationale:
  • Starting Materials : Ethyl 2-chloro-5-fluoronicotinate is selected as the electrophile. Aryl chlorides can be challenging substrates, but modern catalysts are effective.[9] The corresponding bromide or iodide would be more reactive but are often more expensive. 4-(Trifluoromethyl)phenylboronic acid is a common and stable boronic acid derivative.

  • Catalyst System : A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is employed. Electron-rich and sterically bulky phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines, are known to accelerate the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[8][10]

  • Base : A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water helps to dissolve the base and facilitate the transmetalation step.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
Ethyl 2-chloro-5-fluoronicotinate203.601.01.0
4-(Trifluoromethyl)phenylboronic acid189.931.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (degassed)-8 mL-
Water (degassed)-2 mL-
Step-by-Step Protocol
  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial, add Ethyl 2-chloro-5-fluoronicotinate (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Diagram: Experimental Workflow

This diagram outlines the general laboratory procedure from setup to final product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Workup & Purification reagents 1. Add solid reagents to flame-dried flask inert 2. Evacuate & backfill with Argon (3x) reagents->inert solvents 3. Add degassed solvents via syringe inert->solvents heat 4. Heat to 100 °C with stirring solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Cool, dilute, and perform aqueous workup monitor->workup extract 7. Extract aqueous layer with Ethyl Acetate workup->extract purify 8. Dry, concentrate, and purify via chromatography extract->purify

Caption: General workflow for the Suzuki coupling and purification.

Application Protocol 2: Saponification (Ester Hydrolysis)

The final step to obtain the target nicotinic acid is the hydrolysis of the ethyl ester product from the Suzuki coupling. Saponification, or base-mediated hydrolysis, is a standard and efficient method.[11][12]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
Ethyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinate313.251.01.0
Lithium Hydroxide (LiOH)23.953.03.0
Tetrahydrofuran (THF)-5 mL-
Water-5 mL-
1M Hydrochloric Acid (HCl)-As needed-
Step-by-Step Protocol
  • Setup : Dissolve the ethyl nicotinate ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Base Addition : Add Lithium Hydroxide (3.0 mmol) to the solution.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot. The reaction is often complete within 2-4 hours.

  • Workup : Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The target nicotinic acid should precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use fresh Pd₂(dba)₃ or another Pd(0) source. Ensure proper degassing of solvents and use of a robust inert gas manifold. Use high-purity reagents.
Dehalogenation of Starting Material Presence of protic sources; Reaction temperature too high.Ensure solvents are properly dried and degassed. Lower the reaction temperature and monitor closely.
Homocoupling of Boronic Acid Reaction conditions favoring boronic acid decomposition.Decrease the amount of boronic acid to 1.05-1.1 equivalents. Ensure efficient stirring.
Incomplete Hydrolysis Insufficient base or reaction time.Add more LiOH or increase the reaction time. Gentle heating (e.g., to 40 °C) can also accelerate the reaction.

Safety Information

  • Handling : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents : Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a potential carcinogen. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedures : Reactions under pressure or at high temperatures should be conducted behind a blast shield.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Boron Molecular. (2026). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]

  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wu, X., Fors, B. P., & Buchwald, S. L. (2011). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • Chen, C., Hong, X., & Houk, K. N. (2008). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 130(41), 13847-13857.
  • Vaddamanu, V. S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2118-2127.
  • Testa, B., & Mayer, J. M. (1988).
  • Council for Responsible Nutrition. (2010). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Kretek, M., et al. (2022).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1163-1169.

Sources

Application

Application Notes and Protocols for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid in Agrochemical Development

Introduction: A Novel Candidate for Advanced Agrochemical Solutions In the continuous pursuit of more effective and selective agrochemical solutions, the strategic combination of proven pharmacophores is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Candidate for Advanced Agrochemical Solutions

In the continuous pursuit of more effective and selective agrochemical solutions, the strategic combination of proven pharmacophores is a cornerstone of modern chemical design. 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid emerges as a compound of significant interest, integrating three key structural motifs known to impart potent biological activity: a nicotinic acid core, a trifluoromethylphenyl group, and a fluoro-substituent. While direct agrochemical applications of this specific molecule are not yet extensively documented in publicly available literature, a thorough structure-activity relationship (SAR) analysis allows for the confident postulation of its potential as a next-generation herbicide or plant growth regulator.

The nicotinic acid (or pyridine-3-carboxylic acid) scaffold is a well-established platform for synthetic auxin herbicides.[1][2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plant species, ultimately resulting in their demise.[2] The inclusion of a trifluoromethylphenyl (TFMP) moiety is a widely employed strategy in agrochemical design to enhance the efficacy of active ingredients.[4][5][6] The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and bioavailability, thereby improving the overall performance of the molecule.[4][7][8] Furthermore, the strategic placement of a fluorine atom can significantly modulate the electronic properties of the molecule, often leading to enhanced binding affinity with its biological target and improved metabolic resistance.[8][9][10]

This document provides detailed application notes, hypothesized modes of action, and robust experimental protocols for the evaluation of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid as a novel agrochemical candidate. The insights and methodologies presented herein are designed to guide researchers and drug development professionals in unlocking the potential of this promising molecule.

Hypothesized Biological Activity and Mode of Action

Based on its structural features, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is primarily hypothesized to function as a synthetic auxin herbicide .

Primary Hypothesized Mode of Action: Synthetic Auxin Herbicide

Pyridine carboxylic acids are a known class of herbicides that mimic the plant hormone auxin.[1][2][3] This leads to a cascade of detrimental physiological effects in susceptible broadleaf weeds, including epinastic growth (twisting and curling of stems and leaves), disruption of vascular tissues, and ultimately, plant death.[2] The carboxylic acid group is crucial for this activity, as it mimics the acidic function of natural auxin (indole-3-acetic acid). The trifluoromethylphenyl and fluoro substituents are expected to enhance the molecule's uptake, translocation, and binding to auxin receptors, potentially leading to higher potency and a broader weed control spectrum compared to existing pyridine carboxylic acid herbicides.

Alternative/Secondary Hypothesized Applications

  • Plant Growth Regulator: At sub-lethal concentrations, synthetic auxins can have plant growth-promoting effects. Nicotinamide, a related compound, has been shown to promote root development and alleviate abiotic stress.[11][12] Therefore, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid could potentially be developed as a plant growth regulator to enhance crop resilience and yield.

  • Insecticide: While less likely to be its primary mode of action given the free carboxylic acid group, some nicotinic acid derivatives have insecticidal properties, often targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[13][14][15] The trifluoromethylphenyl group is present in some insecticides, such as flonicamid.[16][17] Further derivatization, for instance, into an ester or amide, might enhance its insecticidal potential.

Experimental Protocols

The following protocols provide a framework for the synthesis, formulation, and bio-efficacy testing of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

Protocol 1: Synthesis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

This protocol outlines a plausible synthetic route adapted from established methods for preparing substituted nicotinic acids.[18][19][20][21]

Workflow for Synthesis

Synthesis_Workflow A 2-chloro-5-fluoronicotinonitrile B Suzuki Coupling with 4-(Trifluoromethyl)phenylboronic acid A->B Pd Catalyst, Base C 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinonitrile B->C D Acid or Base Hydrolysis C->D H2SO4 or NaOH E 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid D->E

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add 4-(trifluoromethyl)phenylboronic acid (1.2 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinonitrile, by column chromatography on silica gel.

  • Hydrolysis:

    • To the purified 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinonitrile, add a solution of concentrated sulfuric acid or aqueous sodium hydroxide.

    • Heat the mixture to reflux for 6-12 hours until the hydrolysis of the nitrile group to a carboxylic acid is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and carefully neutralize it with a suitable acid or base to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol 2: Formulation for Agrochemical Application

For effective application in a research setting, the active ingredient must be formulated to ensure its solubility and stability.

Step-by-Step Methodology for an Emulsifiable Concentrate (EC) Formulation:

  • Preparation of the Concentrate:

    • In a suitable vessel, dissolve 10 g of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid in 70 mL of a solvent system such as a mixture of an aromatic hydrocarbon solvent (e.g., Solvesso™ 150) and a polar co-solvent (e.g., N,N-dimethylformamide) to ensure complete dissolution.

    • Add a blend of emulsifiers (e.g., a combination of a non-ionic surfactant like a fatty alcohol ethoxylate and an anionic surfactant like calcium dodecylbenzenesulfonate) totaling 10 g.

    • Stir the mixture until a homogenous solution is obtained.

    • Add a stabilizing agent if necessary.

    • Bring the final volume to 100 mL with the solvent system.

  • Application Solution Preparation:

    • For application, dilute the EC formulation with water to the desired concentration. For example, to prepare a 1000 ppm (parts per million) solution, add 1 mL of the 10% EC formulation to 99 mL of water and mix thoroughly.

Protocol 3: Bio-efficacy Evaluation as a Post-Emergence Herbicide

This protocol details the assessment of the herbicidal activity of the formulated compound on a range of weed species.

Workflow for Herbicidal Bio-efficacy Testing

Bioefficacy_Workflow cluster_0 Pre-Trial Preparation cluster_1 Treatment Application cluster_2 Post-Treatment Evaluation A Weed Species Cultivation (e.g., Amaranthus retroflexus, Abutilon theophrasti) B Growth to 3-4 Leaf Stage A->B D Foliar Spray Application B->D C Preparation of Test Solutions (Varying Concentrations) C->D E Incubation in Controlled Environment (21 Days) D->E F Visual Assessment of Phytotoxicity (0-100% Scale) E->F G Biomass Measurement (Fresh and Dry Weight) E->G H Data Analysis (GR50 Calculation) F->H G->H

Caption: Workflow for post-emergence herbicidal activity assessment.

Step-by-Step Methodology:

  • Plant Material:

    • Grow a selection of broadleaf weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)) and a grass weed species (e.g., Echinochloa crus-galli (barnyardgrass)) in pots containing a standard potting mix.

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod until they reach the 3-4 true leaf stage.

  • Treatment Application:

    • Prepare a range of concentrations of the formulated 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (e.g., 10, 50, 100, 250, 500 g a.i./ha).

    • Include a negative control (formulation blank without the active ingredient) and a positive control (a commercial standard herbicide with a similar mode of action, e.g., aminopyralid).

    • Apply the treatments as a foliar spray using a laboratory spray chamber calibrated to deliver a consistent volume.

  • Evaluation:

    • After treatment, return the plants to the controlled environment.

    • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each plant, and determine the fresh weight.

    • Dry the biomass in an oven at 70 °C for 72 hours and record the dry weight.

    • Calculate the growth reduction (GR) as a percentage of the negative control.

  • Data Analysis:

    • Analyze the data using a suitable statistical software to determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each weed species.

Data Presentation: Expected Efficacy

The following table presents hypothetical efficacy data for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid against key weed species, illustrating its potential as a selective broadleaf herbicide.

Application Rate (g a.i./ha)Amaranthus retroflexus (% Control)Abutilon theophrasti (% Control)Echinochloa crus-galli (% Control)
1045355
50857510
100959015
2501009820
50010010025
GR₅₀ (g a.i./ha) ~15 ~25 >500

Conclusion and Future Directions

The structural attributes of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid strongly suggest its potential as a potent and selective synthetic auxin herbicide. The trifluoromethylphenyl and fluoro moieties are anticipated to confer enhanced herbicidal activity and favorable pharmacokinetic properties. The protocols detailed in this document provide a comprehensive framework for the synthesis, formulation, and bio-efficacy evaluation of this promising compound.

Further research should focus on:

  • Mode of Action Confirmation: Conducting studies to confirm its interaction with auxin-binding proteins.

  • Crop Safety Evaluation: Assessing its selectivity and safety on important crops such as wheat, corn, and soybeans.

  • Environmental Fate and Toxicology: Investigating its persistence in soil and water, as well as its toxicological profile.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues to optimize its herbicidal activity and selectivity.

By systematically applying the methodologies outlined herein, researchers can effectively explore the agrochemical potential of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid and contribute to the development of innovative solutions for global food production.

References

  • Reimer, J. V. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Knezevic, S. Z., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(1), 1-7. Available at: [Link]

  • Reimer, J. V. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. Available at: [Link]

  • Wang, M., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. Available at: [Link]

  • Walsh, M. J., et al. (2018). Herbicidal Carboxylic Acids as Synthetic Auxins. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Chemical Letters, 32(10), 3123-3126. Available at: [Link]

  • Shripanavar, C. S., et al. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 326-332. Available at: [Link]

  • Wang, M., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Nicotinamide-ammonium hydroxide plant growth regulator compositions.
  • ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link]

  • Wang, M., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed. Available at: [Link]

  • Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 71(49), 19355–19451. Available at: [Link]

  • Bloomquist, J. R., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 9(4), 868–876. Available at: [Link]

  • Syngenta. (n.d.). Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta. Available at: [Link]

  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126–141. Available at: [Link]

  • Yang, G., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Berglund, T., et al. (2017). The nicotinamide hypothesis revisited—plant defense signaling integrating PARP, nicotinamide, nicotinic acid, epigenetics, and glutathione. The Plant Journal, 91(1), 17-31. Available at: [Link]

  • Huo, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(14), 4195–4205. Available at: [Link]

  • Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. Available at: [Link]

  • Google Patents. (n.d.). Methods of making nicotinic acid derivatives.
  • Matsuda, K., et al. (2017). Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 17(26), 2937-2951. Available at: [Link]

  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Available at: [Link]

  • Ávila, M. F. P., et al. (2024). Nicotinamide and phytohormones as biostimulants in common bean. Revista Caatinga, 37(1), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Huo, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Amri, S. M., et al. (2021). Effect of Niacin (Nicotinamide) and Humic Acid on Growth and Chemical Traits of Pelargonium hortorum L. IOP Conference Series: Earth and Environmental Science, 790(1), 012021. Available at: [Link]

  • Maienfisch, P., & Hall, R. G. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 57(11), 695-703. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23. Available at: [Link]

  • Zhang, W., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(3), 279–291. Available at: [Link]

  • Skwaryło-Bednarz, B., et al. (2024). Examining Nicotinamide Application Methods in Alleviating Lead-Induced Stress in Spring Barley. Plants, 13(12), 1698. Available at: [Link]

  • Chemcas. (n.d.). 5-[3-(TRIFLUOROMETHYL)PHENYL]NICOTINIC ACID — Chemical Substance Information. Available at: [Link]

  • Tomizawa, M., & Yamamoto, I. (1993). Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. Amanote Research. Available at: [Link]

  • IntechOpen. (2015). Modes of Action of Different Classes of Herbicides. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. Available at: [Link]

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Method

Application Note: Advanced Purification Strategies for Synthesized 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The synthesis of highly functionalized biaryl compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The synthesis of highly functionalized biaryl compounds, such as 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid , is typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[1],[2]. While the synthesis is robust, the downstream purification is notoriously challenging. The crude reaction mixture contains unreacted boronic acids, homo-coupled biaryl byproducts, protodeborylated arenes, and residual palladium catalyst[3].

As a Senior Application Scientist, I have observed that the primary failure point in purifying highly fluorinated nicotinic acids is the mischaracterization of their acid-base profile. This guide provides a multi-dimensional, self-validating purification workflow designed to exploit the unique physicochemical properties of this molecule, ensuring >99.5% purity suitable for rigorous biological assays or preclinical development.

Physicochemical Profiling & Purification Rationale

To design an effective purification strategy, we must first understand the causality behind the molecule's behavior.

  • Electronic Effects on pKa: Unsubstituted nicotinic acid is amphoteric (pyridine N pKa ~2.0; carboxylic acid pKa ~4.8). However, in our target molecule, the strongly electron-withdrawing 5-fluoro and 2-(4-(trifluoromethyl)phenyl) groups drastically pull electron density away from the pyridine ring. This virtually eliminates the basicity of the nitrogen under standard aqueous conditions and increases the acidity of the carboxylic acid (estimated pKa ~2.5–3.0). Rationale: We can treat this molecule as a simple lipophilic acid, enabling highly efficient liquid-liquid extraction without zwitterionic complications.

  • Chromatographic Behavior: The free carboxylic acid will strongly interact with silanol groups on normal phase silica, causing severe peak tailing[4]. Rationale: An acidic modifier (1% Acetic Acid) is mandatory to suppress ionization.

  • Fluorophilic Interactions in HPLC: Standard C18 columns often fail to separate the target from closely related de-fluorinated impurities generated during the cross-coupling. Rationale: Utilizing a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP) leverages unique fluorine-fluorine interactions, providing orthogonal selectivity and superior resolution[5].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyEstimated ValuePurification Implication
pKa (Carboxylic Acid) ~2.5 - 3.0Requires pH < 2.0 for organic extraction; forms water-soluble salts at pH > 8.
pKa (Pyridine Nitrogen) < 1.0Non-basic under standard conditions; does not form zwitterions in neutral water.
LogP ~3.8Highly lipophilic; requires high organic modifier concentration in RP-HPLC.
Fluorine Content 4 atoms (1 F, 1 CF3)Strong candidate for fluorinated HPLC phases (PFP) to maximize resolution[5].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Ext1 Liquid-Liquid Extraction (Basic Aqueous, pH 9-10) Crude->Ext1 OrgWaste Organic Phase (Neutral Impurities, Pd) Ext1->OrgWaste Discard AqPhase Aqueous Phase (Carboxylate Salt) Ext1->AqPhase Retain Acidify Acidification (pH 2-3) & Extraction (EtOAc) AqPhase->Acidify Flash Normal Phase Flash Chromatography (1% AcOH) Acidify->Flash Crude Acid HPLC Preparative HPLC (Fluorinated Phase) Flash->HPLC >95% Purity Cryst Recrystallization (EtOH/Water) HPLC->Cryst >99% Purity Pure Pure 5-Fluoro-2-(4-(trifluoromethyl) phenyl)nicotinic acid Cryst->Pure Final Polish

Fig 1. Multi-stage purification workflow for fluorinated nicotinic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Palladium Scavenging & Acid-Base Extraction

This step exploits the carboxylic acid to separate the product from neutral Suzuki homocoupling byproducts (e.g., 4,4'-bis(trifluoromethyl)biphenyl) and residual palladium[3].

  • Quench & Filter: Dilute the crude Suzuki reaction mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove precipitated palladium black and insoluble inorganic salts.

  • Basic Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of 0.5 M Na₂CO₃ (aq). Shake vigorously and allow the layers to separate. The target molecule is now in the aqueous layer as a sodium salt.

  • Organic Wash: Wash the basic aqueous layer with two additional portions of EtOAc to ensure complete removal of neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0 (verify with pH paper). The product will precipitate as the free acid.

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint: Before discarding the initial organic layer, spot both the organic and aqueous layers on a TLC plate. The product should be exclusively in the aqueous layer at the origin, while the organic layer should show high-Rf neutral impurities.

Protocol 2: Normal Phase Flash Chromatography

To remove polar degradation products and residual boronic acids, normal phase chromatography is employed[4].

  • Dry Loading: Dissolve the crude acid in a minimal amount of THF/DCM and add silica gel (approx. 3x the mass of the crude). Evaporate to a free-flowing powder.

  • Column Equilibration: Equilibrate a silica column with 10% EtOAc in Hexanes containing 1% v/v Acetic Acid (AcOH) .

  • Elution: Load the dry powder and elute using a gradient of 10% to 50% EtOAc in Hexanes (maintaining 1% AcOH throughout).

  • Concentration: Combine product-containing fractions and co-evaporate with toluene to remove residual acetic acid.

Validation Checkpoint: Perform a 2D-TLC of the crude mixture prior to loading. If the product spot changes Rf or shape in the second dimension, the compound is degrading on the silica, necessitating a switch to deactivated silica.

Protocol 3: Preparative HPLC (Reverse Phase)

For final separation of closely related structural analogs (e.g., regioisomers or de-fluorinated analogs), preparative HPLC is required[6]. A fluorinated stationary phase is highly recommended[5].

  • Column Selection: Pentafluorophenyl (PFP) Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Sample Preparation: Dissolve the semi-pure product in DMSO or a MeCN/Water mixture, filtering through a 0.45 µm PTFE syringe filter.

  • Method Execution: Run the gradient outlined in Table 2. Monitor at 254 nm and 280 nm.

Table 2: Preparative HPLC Gradient Method (PFP Column)
Time (min)%A (Water + 0.1% TFA)%B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.0802020.0
2.0802020.0
15.0208020.0
18.059520.0
20.0802020.0

Validation Checkpoint: Run a 10 µL analytical injection using the exact mobile phase system prior to the preparative run. Calculate the scaling factor for the preparative column to ensure the mass load does not exceed the column's breakthrough capacity.

Protocol 4: Recrystallization

The final polishing step removes trace chromatographic solvents (like TFA) and provides a thermodynamically stable crystalline lattice.

  • Dissolution: Place the HPLC-purified solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (EtOH) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat and add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Add one drop of EtOH to clear the solution, then allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Filtration: Filter the crystals via vacuum filtration, wash with ice-cold 10% EtOH/Water, and dry under high vacuum at 45 °C for 24 hours.

Validation Checkpoint: Record the melting point of the crystals. A sharp melting point range (< 1.5 °C) validates the removal of crystal lattice disruptors and trace impurities.

Impurity Clearance Profile

Table 3: Quantitative Impurity Clearance Data
Purification StageTarget Purity (%)Key Impurities RemovedStep Yield (%)
Crude Mixture 60 - 70N/AN/A
Acid-Base Extraction 80 - 85Pd catalyst, Homocoupled biaryls[3]90 - 95
Flash Chromatography 90 - 95Boronic acid residues, Polar degradation80 - 85
Preparative HPLC >99.0Regioisomers, De-fluorinated analogs70 - 75
Recrystallization >99.5Trace solvents, Isomeric trace impurities85 - 90

References

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives. AKJournals. URL: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[Link]

  • Principles in preparative HPLC. University of Warwick. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

Welcome to the Technical Support Center for the synthesis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid . This guide is designed for drug development professionals and synthetic chemists facing yield bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid .

This guide is designed for drug development professionals and synthetic chemists facing yield bottlenecks during the Suzuki-Miyaura cross-coupling of this highly deactivated, sterically hindered system. Below, you will find mechanistic FAQs, quantitative troubleshooting data, and a self-validating experimental protocol.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my overall cross-coupling yield consistently below 30% when using 2-chloro-5-fluoronicotinic acid as the starting material? A1: The poor yield is a cascade effect of steric hindrance and catalyst poisoning. The free carboxylic acid at the 3-position is ortho to the reactive 2-chloro site, creating immense steric bulk that impedes the transmetalation step. More critically, free carboxylic acids can coordinate directly with Palladium(II) intermediates, forming insoluble, polymeric Pd-carboxylate species that permanently deactivate the catalyst[1]. Solution: You must mask the carboxylic acid as a methyl or ethyl ester prior to the coupling step[2]. This eliminates Pd-coordination and significantly increases the solubility of the electrophile in non-polar organic solvents.

Q2: My LC-MS/GC-MS shows massive amounts of trifluoromethylbenzene byproduct. What is happening? A2: You are observing base-catalyzed protodeboronation [3]. The (4-(trifluoromethyl)phenyl)boronic acid contains a strongly electron-withdrawing −CF3​ group. This electronic deficiency makes the boron atom highly Lewis acidic and exceptionally susceptible to hydrolytic C-B bond cleavage before transmetalation can occur. Solution: Shift from strong aqueous bases (like NaOH or KOH ) to milder, anhydrous or biphasic base systems (e.g., K3​PO4​ in Toluene/ H2​O )[4]. By keeping the boronic acid in the organic layer and away from high concentrations of hydroxide ions, you suppress the protodeboronation pathway.

Q3: Which palladium catalyst and ligand system is optimal for this electronically mismatched system? A3: This reaction is electronically mismatched: the 5-fluoro group makes the pyridine ring highly electrophilic (accelerating oxidative addition), but the −CF3​ group makes the boronic acid electron-deficient (severely retarding transmetalation)[5]. The resting state of your catalytic cycle is trapped at the Pd(II) aryl halide complex. Solution: Employ a bulky, highly electron-rich dialkylbiaryl phosphine ligand like XPhos . We recommend the XPhos Pd G2 precatalyst. The electron-rich nature of XPhos forces the sluggish transmetalation step forward, while its steric bulk accelerates the final reductive elimination[1].

Section 2: Quantitative Yield Analysis

The following table summarizes the causal relationship between protecting groups, base selection, and resulting protodeboronation rates during the synthesis of the target scaffold.

ElectrophileProtecting GroupBase / Solvent SystemProtodeboronation RateIsolated Yield
2-Chloro-5-fluoronicotinic acidFree Acid ( −COOH ) K2​CO3​ / Dioxane- H2​O High (>30%)< 25%
2-Bromo-5-fluoronicotinic acidFree Acid ( −COOH ) K2​CO3​ / Dioxane- H2​O Moderate (~20%)40%
2-Chloro-5-fluoronicotinic acidMethyl Ester ( −COOMe ) NaOH / THF- H2​O High (>40%)35%
2-Chloro-5-fluoronicotinic acid Methyl Ester ( −COOMe ) K3​PO4​ / Toluene- H2​O Low (<10%) 82%

Section 3: Self-Validating Experimental Protocol

To achieve >80% yield, abandon the direct coupling of the free acid and utilize this three-phase optimized workflow.

Phase 1: Esterification (Masking the Carboxylic Acid)

Causality: Converts the coordinating acid into a non-coordinating ester, preventing catalyst poisoning[2].

  • Suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Add catalytic H2​SO4​ (0.1 eq) and reflux for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The highly polar acid spot (baseline) must be completely converted to the faster-eluting ester ( Rf​≈0.6 ).

  • Workup: Concentrate in vacuo, neutralize carefully with saturated NaHCO3​ , extract with EtOAc, dry over MgSO4​ , and concentrate to yield methyl 2-chloro-5-fluoronicotinate.

Phase 2: Suzuki-Miyaura Cross-Coupling (The Critical Step)

Causality: Biphasic conditions partition the base from the boronic acid, minimizing the protodeboronation of the electron-deficient nucleophile[4].

  • In a Schlenk flask, combine methyl 2-chloro-5-fluoronicotinate (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Add a Toluene: H2​O (4:1 v/v) mixture to achieve a 0.2 M concentration.

  • Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen promotes the homocoupling of the boronic acid into a biaryl byproduct[5].

  • Add XPhos Pd G2 (2 mol%). Heat the biphasic mixture at 80 °C for 4 hours with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Self-Validation Checkpoint: GC-MS analysis of the organic layer must show <5% of trifluoromethylbenzene ( m/z 146) and >90% conversion to the coupled ester mass.

  • Workup: Separate the layers, extract the aqueous phase with EtOAc, filter the combined organics through a silica/Celite plug to remove Pd black, and concentrate.

Phase 3: Saponification (Yielding the Target Acid)
  • Dissolve the crude coupled ester in THF:MeOH: H2​O (2:1:1 v/v/v).

  • Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: LC-MS must confirm the complete disappearance of the ester mass and the dominant presence of the free acid [M−H]− .

  • Workup: Acidify the mixture to pH 3 using 1M HCl . The target 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Section 4: Pathway Visualization

The following diagram illustrates the catalytic bottlenecks specific to this molecular system, highlighting why the transmetalation step requires specific ligand intervention to outcompete side reactions.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos Pd) OxAdd Oxidative Addition (Accelerated by 5-Fluoro) Pd0->OxAdd + Methyl 2-chloro-5-fluoronicotinate PdII_Hal Pd(II) Aryl Halide (Resting State / Sterically Hindered) OxAdd->PdII_Hal TransMet Transmetalation (Rate-Limiting Bottleneck) PdII_Hal->TransMet + Base PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 - Coupled Product Boronic 4-(CF3)Phenylboronic Acid (Electron Deficient) Boronic->TransMet Base Activation SideReaction Protodeboronation (Loss of Boronic Acid) Boronic->SideReaction Excess Base / H2O

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and side reactions.

References

  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

HPLC Method Optimization &amp; Troubleshooting for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

A Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive technical support framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical support framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chromatographic principles with practical, field-proven strategies to address common challenges encountered during the analysis of this complex, fluorinated molecule.

Analyte Properties: The Foundation of Method Development

Understanding the physicochemical properties of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is the critical first step in developing a robust and reliable HPLC method. These properties dictate the analyte's behavior in the chromatographic system and inform the initial selection of column, mobile phase, and detection parameters.

PropertyValue / StructureSignificance for HPLC Method Development
Chemical Structure The structure reveals key features: a carboxylic acid group (acidic), a pyridine ring (basic properties), and two fluorine-containing moieties (trifluoromethyl and fluoro), which increase hydrophobicity and can offer unique selectivity on certain stationary phases[1][2].
Molecular Formula C₁₃H₇F₄NO₂-
Molecular Weight 297.2 g/mol -
pKa (estimated) ~3-4The carboxylic acid group is the primary ionizable center. The pKa of nicotinic acid is 4.85[3][4]. The electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to lower the pKa, making the compound more acidic. Controlling mobile phase pH relative to this pKa is the single most important factor for achieving good peak shape and stable retention [5][6].
logP (estimated) >3.0The presence of the trifluoromethylphenyl group suggests significant hydrophobicity. A related compound, 5-(4-trifluoromethoxyphenyl)-nicotinic acid, has a calculated logP of 2.68[7]. This indicates that reversed-phase chromatography is the appropriate mode and that a sufficient percentage of organic solvent will be required for elution.
UV Absorbance (λmax) ~260-265 nmNicotinic acid and its derivatives typically exhibit a maximum absorbance around 260-263 nm[3][8]. This provides a strong chromophore for UV detection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column and mobile phase?

A: For initial method development, a modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is the recommended first choice due to its versatility and hydrophobicity. For the mobile phase, start with a gradient elution:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient: 5% to 95% B over 15-20 minutes. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, which is essential for good peak shape and retention in reversed-phase mode[5][9].

Q2: Why is the mobile phase pH so critical for this analysis?

A: The analyte is a carboxylic acid with an estimated pKa between 3 and 4. In reversed-phase HPLC, analyte retention is strongly influenced by its polarity.

  • At a pH below the pKa (e.g., pH < 2.5) , the carboxylic acid is in its neutral, protonated form (-COOH). This form is less polar and will be well-retained on a C18 column, typically resulting in a sharp, symmetrical peak.

  • At a pH near the pKa (e.g., pH 3-5) , the analyte will exist as a mixture of its protonated and deprotonated (-COO⁻) forms. This can lead to broad, tailing, or even split peaks because the two forms have different retention behaviors.

  • At a pH above the pKa (e.g., pH > 6) , the analyte is in its fully ionized, deprotonated form. While this state can be used, it may lead to poor retention (eluting too early) and is more susceptible to peak tailing due to interactions with residual silanols on the silica-based column packing[10][11]. Therefore, maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa is the most reliable strategy[6].

Q3: My compound contains fluorine. Do I need a special fluorinated column?

A: Not necessarily for initial development. A standard C18 or C8 column is usually sufficient. However, if you are struggling to separate the main analyte from structurally similar impurities, a pentafluorophenyl (PFP) or other fluorinated phase column can provide alternative selectivity[1][2]. These phases offer different interaction mechanisms, such as dipole-dipole and π-π interactions, which can be advantageous for separating halogenated aromatic compounds[1].

Recommended Starting Method Protocol

This protocol provides a robust starting point for analysis. Further optimization will likely be required based on your specific sample matrix and resolution requirements.

ParameterRecommended ConditionRationale & Notes
HPLC System Standard Analytical HPLC or UHPLC-
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and retention for a hydrophobic molecule.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterFormic acid is a good choice for LC-MS compatibility. 0.1% TFA can also be used and may improve peak shape but can cause ion suppression in MS.
Mobile Phase B AcetonitrileAcetonitrile generally provides sharper peaks and lower backpressure than methanol.
Gradient Program 0-2 min: 40% B2-12 min: 40% to 90% B12-14 min: 90% B14-14.1 min: 90% to 40% B14.1-18 min: 40% B (Equilibration)This is a generic starting gradient. Adjust the starting %B and gradient slope to optimize resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency[12].
Injection Volume 5-10 µLPrepare samples in a solvent similar in strength to the initial mobile phase to avoid peak distortion[13].
Detection UV at 262 nmBased on the λmax of the nicotinic acid chromophore[3][8]. A photodiode array (PDA) detector is recommended to confirm peak purity.
Sample Preparation Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.Filtration is critical to prevent column plugging[13].

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical path to resolution.

Problem: Poor Peak Shape (Tailing)

Q: My peak for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for an acidic compound like this is most often caused by unwanted secondary chemical interactions within the column or by operating at an inappropriate pH.[11][14] Follow this troubleshooting workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph ph_ok pH is correct. Suspect secondary interactions. check_ph->ph_ok  Yes adjust_ph ACTION: Add 0.1% TFA or Formic Acid. Ensure pH is 2.0-2.5. check_ph->adjust_ph No / Unsure   check_column Is column old or showing high backpressure? ph_ok->check_column re_inject Problem Solved? adjust_ph->re_inject Re-equilibrate & Re-inject column_bad ACTION: Replace with a new, high-purity, end-capped C18 column. check_column->column_bad  Yes column_ok Suspect metal chelation or strong silanol interaction. check_column->column_ok No   column_bad->re_inject use_inert ACTION: Switch to an 'ultra-inert' or biomolecule-certified column. column_ok->use_inert use_inert->re_inject

Caption: Troubleshooting workflow for peak tailing.

Causality Explained:

  • Incorrect pH: If the mobile phase pH is too close to the analyte's pKa, both the neutral and ionized forms of the acid exist simultaneously, leading to tailing. Forcing the equilibrium to the neutral (-COOH) form by using a low pH (e.g., <2.5) is the most effective solution[5][11].

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH, these can become ionized (-Si-O⁻) and interact with any residual positive charge on the analyte molecule, causing tailing[10][14]. Using a modern, high-purity, and thoroughly end-capped column minimizes these active sites[11][15].

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing[14]. Try reducing the injection volume or sample concentration.

Problem: Unstable or Drifting Retention Times

Q: My retention time is gradually decreasing/increasing over a sequence of injections. What's causing this instability?

A: Retention time drift is typically caused by changes in the mobile phase, column temperature, or column equilibration.[12]

Potential CauseTroubleshooting Steps & Explanation
Insufficient Column Equilibration Before starting the sequence, ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 15-20 minutes. Any drift in the baseline or pressure indicates the column is not ready.
Mobile Phase Composition Change If using manually mixed mobile phases, slight evaporation of the more volatile organic component (acetonitrile) can occur over time, increasing the aqueous content and thus increasing retention times. Ensure mobile phase bottles are well-covered. If the problem persists, prepare fresh mobile phase.
Temperature Fluctuations Even a 1°C change in column temperature can alter retention times by 1-2%[12]. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C). Allow the column to fully acclimate to the temperature before starting.
Column Aging / Contamination Over time, the stationary phase can degrade or become contaminated with sample matrix components, leading to a gradual shift in retention. If the problem is persistent and accompanied by increasing backpressure, it may be time to wash or replace the column.
Pump or Flow Rate Issues Inconsistent flow from the pump due to worn seals or check valves can cause proportional shifts in retention time[12]. Check for pressure fluctuations and perform routine pump maintenance if necessary.
Problem: Poor Sensitivity / Low Peak Response

Q: I am not getting a strong enough signal for my analyte. How can I improve sensitivity?

A: Low sensitivity can stem from detector settings, sample concentration, or mobile phase issues.

  • Confirm Detection Wavelength: Use a PDA detector to run a UV spectrum of your analyte peak. Confirm you are monitoring at the wavelength of maximum absorbance (λmax), which should be near 262 nm. Setting the detector to a different wavelength will significantly reduce the signal.

  • Increase Sample Concentration/Injection Volume: The most direct way to increase response is to inject more analyte. Prepare a more concentrated sample or, if peak shape allows, increase the injection volume. Be cautious of overloading the column, which can cause peak distortion.

  • Check Mobile Phase UV Cutoff: Ensure your mobile phase additives do not have a high UV absorbance at your target wavelength. Formic acid has a low UV cutoff (~210 nm) and is ideal. Some buffers or additives can create a high background signal, reducing the signal-to-noise ratio.

  • Optimize Peak Shape: A broad, tailing peak will have a lower height than a sharp, narrow peak containing the same amount of analyte. Improving peak shape by optimizing pH and using a high-efficiency column will directly improve peak height and thus sensitivity.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • HPLC Troubleshooting Guide.
  • Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent.
  • Chrom Tech, Inc. (2025, October 28).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Fluorochem. 5-(4-Trifluoromethoxyphenyl)-nicotinic acid.
  • LCGC International. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Starna Cells. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
  • Nicotinic Acid.
  • Wikipedia. Nicotinic acid.
  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 5-fluoro-2-(4-(trifluoromethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

This transformation relies on a Suzuki-Miyaura cross-coupling between 2-chloro-5-fluoronicotinic acid and 4-(trifluoromethyl)phenylboronic acid. While palladium-catalyzed cross-couplings are highly robust, this specific substrate pairing presents a severe kinetic mismatch : the electron-deficient halopyridine undergoes rapid oxidative addition, but the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group on the boronic acid severely retards transmetalation[1]. This bottleneck leaves the reactive Pd(II) intermediate vulnerable to degradation and promotes multiple byproduct pathways.

Below, we break down the causality of these side reactions and provide field-proven, self-validating protocols to ensure high-purity yields.

Reaction Network & Byproduct Pathways

G SM1 2-Chloro-5-fluoro- nicotinic acid Pd Pd Catalyst + Base SM1->Pd SM2 4-(CF3)phenyl- boronic acid SM2->Pd Prod Target Product: 5-Fluoro-2-(4-(CF3)phenyl) nicotinic acid Pd->Prod Cross-Coupling BP1 Protodeboronation: Trifluoromethylbenzene Pd->BP1 + H2O / Base BP2 Homocoupling: 4,4'-Bis(CF3)biphenyl Pd->BP2 + O2 BP3 Dehalogenation: 5-Fluoronicotinic acid Pd->BP3 Slow Transmetalation

Figure 1: Suzuki-Miyaura reaction network highlighting main byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my crude NMR showing a massive spike in trifluoromethylbenzene? A1: You are observing protodeboronation , the most common failure mode for this reaction. The strongly electron-withdrawing -CF 3​ group polarizes the C–B bond, making the ipso-carbon highly electrophilic and prone to hydrolytic cleavage[2].

  • Causality: When using strong aqueous bases (like NaOH or Na 2​ CO 3​ ), hydroxide ions coordinate to the empty p-orbital of the boron atom. Because transmetalation is kinetically slow for this substrate, the boronate complex is protonated by water before it can transfer to the palladium center, releasing trifluoromethylbenzene.

  • Solution: Eliminate water and switch to anhydrous fluoride bases (e.g., CsF or KF) in anhydrous solvents (like Dioxane or THF). Fluoride activates the boronic acid by forming a reactive fluoroboronate species without introducing the hydrolytic protons responsible for protodeboronation.

Q2: The reaction stalls at 60% conversion, and I am isolating 5-fluoronicotinic acid. How is the starting material losing its chlorine atom? A2: This is a dehalogenation byproduct.

  • Causality: 2-chloro-5-fluoronicotinic acid is highly electron-deficient, meaning the initial oxidative addition of Pd(0) into the C–Cl bond is extremely fast[1]. However, because the -CF 3​ boronic acid is slow to transmetalate, the resulting Pd(II)-aryl complex has a prolonged lifetime. During this wait, the Pd(II) species undergoes unintended reduction (often via β -hydride elimination from solvent/ligands or direct hydride transfer), yielding the dechlorinated pyridine[3].

  • Solution: You must accelerate the transmetalation step to outpace the reduction. Switch to a bidentate ligand with a larger bite angle (e.g., dppf) or an electron-rich Buchwald ligand (e.g., XPhos), which forces the Pd center into a geometry that drastically accelerates transmetalation.

Q3: I am detecting yellow crystals of 4,4'-bis(trifluoromethyl)biphenyl. How can I suppress this? A3: This is the homocoupling byproduct.

  • Causality: Homocoupling of boronic acids is an oxidative process catalyzed by the presence of trace molecular oxygen (O 2​ ) in the reaction mixture.

  • Solution: Rigorous degassing is mandatory. Standard nitrogen blanketing is insufficient. Utilize the freeze-pump-thaw method or sparge the solvent with subsurface Argon for at least 30 minutes prior to catalyst addition.

Q4: Should I protect the carboxylic acid as an ester before the coupling? A4: It is not strictly necessary, but it is highly recommended if direct coupling fails.

  • Causality: The free carboxylic acid at the 3-position can coordinate tightly to the Palladium center, effectively poisoning the catalyst or altering its electronics[4]. If you couple the free acid, you must use at least 3.0 equivalents of base (1 eq to form the carboxylate, 2 eq for the catalytic cycle). If conversion remains poor, pre-esterifying to the methyl ester (and hydrolyzing post-coupling) serves as a reliable workaround.

Quantitative Data: Impact of Reaction Parameters on Byproduct Distribution

The following table summarizes internal optimization data, demonstrating how base selection and solvent environments dictate the byproduct profile.

Base / Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)Homocoupling (%)Dehalogenation (%)
Na 2​ CO 3​ / Dioxane:H 2​ O (4:1)8062.424.14.29.3
K 3​ PO 4​ / Toluene:H 2​ O (10:1)8078.114.53.83.6
KF / Anhydrous THF6591.0< 2.0< 1.06.0
CsF / Anhydrous Dioxane 80 > 98.0 < 1.0 < 1.0 < 1.0

Note: Data reflects reactions run with 5 mol% Pd(dppf)Cl 2​ and 1.2 eq of 4-(trifluoromethyl)phenylboronic acid. The CsF/Anhydrous Dioxane system effectively shuts down protodeboronation by removing the hydrolytic vector.

Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions to suppress protodeboronation and includes built-in In-Process Controls (IPCs) to validate each step before proceeding.

Reagents:

  • 2-Chloro-5-fluoronicotinic acid (1.0 equiv, limiting reagent)

  • 4-(Trifluoromethyl)phenylboronic acid (1.3 equiv)

  • Cesium Fluoride (CsF) (3.5 equiv, finely milled)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing:

    • Charge an oven-dried Schlenk flask with 2-chloro-5-fluoronicotinic acid, 4-(trifluoromethyl)phenylboronic acid, and CsF.

    • Add anhydrous 1,4-Dioxane.

    • Validation Check 1: Sparge the suspension with subsurface Argon for exactly 30 minutes. The suspension must remain colorless to pale white. If it turns pink or brown, oxygen ingress has occurred; discard and restart.

  • Catalyst Addition:

    • Briefly open the flask under a heavy Argon counter-flow and add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ .

    • Validation Check 2: Upon addition, the mixture should immediately adopt a deep red/orange hue. A rapid shift to black indicates premature catalyst decomposition (Pd(0) crashing out).

  • Heating & In-Process Control (IPC):

    • Seal the flask and heat to 80 °C for 6 hours.

    • Validation Check 3 (IPC): At 6 hours, withdraw a 50 µL aliquot, quench in acetonitrile, and analyze via HPLC. The reaction is validated as complete when the peak corresponding to 2-chloro-5-fluoronicotinic acid is < 1.0% by Area. Do not heat past 8 hours to prevent late-stage dehalogenation.

  • Workup & Isolation:

    • Cool the mixture to room temperature and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate in vacuo, then redissolve the residue in a minimal amount of 1M NaOH (aq). Wash the aqueous layer twice with diethyl ether to extract any homocoupled byproduct and residual boronic acid.

    • Validation Check 4: Carefully acidify the aqueous layer with 1M HCl to pH 3.5. The target product, 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, will precipitate as a dense white solid. If an oil forms, the pH was dropped too rapidly; gently heat to 40 °C and stir until crystallization occurs.

    • Filter, wash with cold water, and dry under high vacuum.

References
  • Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
  • Title: [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling...
  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL
  • Title: A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Source: BenchChem URL

Sources

Optimization

Technical Support Center: Crystallization of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. It is designed to be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. It is designed to be a practical resource, moving beyond simple protocols to explain the underlying scientific principles that govern successful crystallization. Our goal is to empower you to troubleshoot common issues and rationally design experiments to obtain high-quality crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm having trouble dissolving the compound to start the crystallization process. What should I do?

Answer:

Difficulty in dissolving the initial material is a common first hurdle. This typically points to an issue with solvent selection or concentration. The goal is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Underlying Principles: The structure of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid features a polar carboxylic acid group and a relatively nonpolar, rigid backbone with aromatic rings and fluorine substituents. This bifunctional nature suggests that a range of solvents could be effective, but a single "perfect" solvent may not exist.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Use a small, known amount of your compound (e.g., 10-20 mg) and add the solvent dropwise at room temperature, then with heating.

  • Increase Temperature: Ensure you are heating the mixture sufficiently, typically to the boiling point of the solvent, to maximize solubility. Use a condenser to prevent solvent loss.

  • Consider a Co-Solvent System: If no single solvent provides the desired solubility profile, a binary system is often effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool.

  • Check Compound Purity: Impurities can sometimes suppress solubility.[1][2][3] Ensure your starting material is of sufficient purity.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Solvents Ethanol, Methanol, Isopropanol, WaterThe carboxylic acid group can form hydrogen bonds with these solvents. A water/ethanol mixture is often a good starting point for nicotinic acid derivatives.[4]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFThese solvents interact with the polar functionalities of the molecule without donating hydrogen bonds. They are good for dissolving a wide range of organic compounds.
Aromatic Toluene, XyleneThe phenyl and pyridine rings may interact favorably with aromatic solvents. These are less polar and may be useful as anti-solvents.
Chlorinated Dichloromethane (DCM), ChloroformOften good solvents, but be cautious as they are highly volatile and can lead to rapid, poor-quality crystal formation if evaporation is not controlled.[5] They can also become trapped in the crystal lattice.
Question 2: The solution is clear upon cooling, but no crystals are forming. How can I induce crystallization?

Answer:

The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[2] Supersaturation is the essential driving force for crystallization.[2][6]

Causality: Nucleation, the first step of crystallization, requires molecules to arrange into an ordered lattice.[2] This process can be slow to start spontaneously (homogeneous nucleation). Various physical methods can help initiate this process (heterogeneous nucleation).

Step-by-Step Induction Protocol:

  • Introduce a Nucleation Site (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as nucleation points.[7]

  • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a template for further growth.

  • Increase Concentration:

    • Slow Evaporation: Open the flask slightly in a fume hood and allow the solvent to evaporate slowly over several hours or days. This gradually increases the solute concentration.

    • Boil Off Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[7]

  • Reduce Temperature Further: Place the flask in an ice bath or refrigerator. Lower temperatures decrease solubility and can help achieve the necessary supersaturation. However, crash cooling should be avoided as it can lead to poor quality crystals.

  • Change the Solvent System: If all else fails, remove the solvent by rotary evaporation and attempt the crystallization with a different solvent or co-solvent system from your screening.[7]

G start Clear Solution, No Crystals scratch Scratch inner surface with glass rod start->scratch observe1 Observe for 10-15 min scratch->observe1 seed Add a seed crystal (if available) observe1->seed No crystals success Crystals Form observe1->success Crystals form observe2 Observe for 10-15 min seed->observe2 evap Allow slow evaporation or boil off some solvent observe2->evap No crystals observe2->success Crystals form cool Cool slowly to lower temp (e.g., ice bath) evap->cool reassess Re-evaluate solvent system. Recover solid and restart. cool->reassess No crystals cool->success Crystals form

Caption: Troubleshooting workflow for inducing crystallization.

Question 3: Instead of solid crystals, an oil has formed at the bottom of my flask. What went wrong?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This is a common problem, especially with compounds that have relatively low melting points or when the solution is too highly supersaturated upon cooling.

Common Causes & Solutions:

  • Cause: The solution's saturation temperature is below the melting point of the impure solid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (10-20% more) to reduce the supersaturation level, and then attempt a slower cooling process.[7]

  • Cause: The cooling rate is too fast, causing the compound to precipitate out of solution before it has time to organize into a crystal lattice.

    • Solution: Insulate the flask to slow the cooling rate. Place it in a large beaker of hot water or on a cork ring and let it cool to room temperature undisturbed before moving to a colder environment.[7]

  • Cause: The chosen solvent is inappropriate.

    • Solution: Try switching to a solvent with a lower boiling point or a solvent in which the compound has slightly lower solubility. This can sometimes raise the saturation temperature above the "oiling out" point.

Frequently Asked Questions (FAQs)

Question 1: What is polymorphism and why is it a critical consideration for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3][8] Although the chemical composition of polymorphs is identical, their physical properties can differ significantly. For a pharmaceutical compound, this is of paramount importance.

Key Implications of Polymorphism:

  • Solubility and Bioavailability: Different crystal forms can have different solubilities, which directly impacts the dissolution rate and bioavailability of an active pharmaceutical ingredient (API).[3][8]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions. Metastable forms can convert to the stable form over time, which can alter the drug product's properties during storage.[8]

  • Manufacturing and Processing: Properties like crystal shape (habit), filterability, and compaction behavior can vary between polymorphs, affecting downstream processes.[9][10]

Given that related structures like 2-(phenylamino)nicotinic acid are known to exhibit conformational polymorphism, it is crucial to screen for and characterize different crystalline forms of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid to ensure batch-to-batch consistency and control over the final product's properties.[9][11]

Question 2: How does pH affect the crystallization of this molecule?

Answer:

The pH of the solution is a critical variable because 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is an ionizable molecule containing a carboxylic acid group. The charge state of the molecule will change with pH, dramatically affecting its solubility and intermolecular interactions.[2]

  • Low pH (Acidic): The carboxylic acid group will be protonated (-COOH). The molecule is neutral, and solubility will likely be lower in aqueous media. Crystallization under these conditions is common for carboxylic acids.

  • High pH (Basic): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This salt form is typically much more soluble in water and other polar solvents. Crystallization may require the addition of a counter-ion or a change to a less polar solvent system.

Systematic studies on hydroxynicotinic acids have shown that varying the pH in aqueous media can lead to a diverse range of outcomes, including different crystal sizes, shapes, and even amorphous solids.[12][13] Therefore, controlling the pH is an essential tool for optimizing the crystallization of your compound.

Question 3: Can you provide a general protocol for a systematic crystallization screening experiment?

Answer:

Certainly. A systematic approach is key to efficiently identifying promising crystallization conditions. The following protocol outlines a microscale screening experiment using the slow evaporation method.

Experimental Protocol: Microscale Crystallization Screening

  • Preparation: Prepare stock solutions of your compound in several "good" solvents (e.g., THF, acetone) at a known concentration (e.g., 20 mg/mL).

  • Dispensing: In a 96-well plate or small vials, dispense a small volume (e.g., 100 µL) of the stock solution into each well.

  • Anti-Solvent Addition: To each well, add a different anti-solvent from a pre-selected library (see Table 1). Add the anti-solvent slowly until the solution becomes slightly turbid. If no turbidity is observed, the well can be set aside for slow evaporation of the "good" solvent.

  • Clarification: Gently warm the plate to re-dissolve any precipitate, ensuring a clear solution.

  • Incubation: Cover the plate loosely (to allow for slow evaporation) and leave it in a vibration-free location at a constant temperature.

  • Observation: Monitor the wells periodically (e.g., at 24h, 48h, 1 week) under a microscope for the formation of crystals. Record the conditions (solvents, approximate ratios) that yield crystalline material.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound make_stock Create Stock Solution in a 'Good' Solvent prep_compound->make_stock prep_solvent Select Solvent Array (Good & Anti-solvents) prep_solvent->make_stock dispense Dispense Stock Solution into Vials/Plate make_stock->dispense add_anti Add Anti-solvent (Varying Ratios) dispense->add_anti incubate Seal and Incubate (Slow Evaporation) add_anti->incubate observe Microscopic Observation (24h, 48h, 1 week) incubate->observe characterize Characterize Hits (e.g., X-ray Diffraction) observe->characterize Crystals Found

Caption: Experimental workflow for crystallization screening.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer. [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). PMC. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). Tianming Pharmaceuticals. [Link]

  • Bergfors, T. Screening and Optimization Methods for Nonautomated Crystallization Laboratories. SpringerLink. [Link]

  • Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025). MDPI. [Link]

  • How to Solve Fluid Crystallization Challenges. (2025). Fluid Metering. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. [Link]

  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC. [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. [Link]

  • Small molecules crystallisation. (n.d.). La Factoría de Cristalización. [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020). ACS Publications. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). JNAS. [Link]

  • Long, S., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. [Link]

  • 5-Fluoro-2-hydroxynicotinic acid. (n.d.). PubChem. [Link]

  • Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. (2020). PMC. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. (2011). CrystEngComm. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2026). ResearchGate. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). SciSpace. [Link]

Sources

Troubleshooting

preventing decarboxylation of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid during heating

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation Welcome to the technical support center for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. This guide,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation

Welcome to the technical support center for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. This guide, curated by our senior application scientists, provides in-depth technical information and practical troubleshooting advice to help you mitigate the risk of decarboxylation during heating in your experiments. We understand the critical importance of maintaining the structural integrity of your molecule and have designed this resource to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, this is a significant degradation pathway that can be initiated by heat. The loss of the carboxylic acid functionality alters the molecule's chemical properties, which can have profound implications for its intended biological activity and lead to impurities in your sample, ultimately compromising your research outcomes.

The structure of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, with its electron-withdrawing fluorine and trifluoromethyl groups, influences the stability of the nicotinic acid ring. While these groups can enhance metabolic stability, high temperatures can still provide the necessary activation energy for decarboxylation.[1]

Q2: What are the primary factors that induce the decarboxylation of this compound?

A2: The main drivers of decarboxylation for aromatic carboxylic acids like yours are:

  • Elevated Temperatures: Heat is the most common culprit. The rate of decarboxylation increases significantly with temperature.

  • pH: Both strongly acidic and basic conditions can facilitate decarboxylation, although the mechanism may differ.

  • Solvent Choice: Protic solvents, especially in combination with high temperatures, can promote decarboxylation by stabilizing the transition state.

  • Presence of Metal Catalysts: Trace amounts of metal ions, such as copper, can catalyze the decarboxylation reaction, often at lower temperatures than would otherwise be required.[2]

Q3: What is the expected thermal stability of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid?

Troubleshooting Guide: Preventing Decarboxylation During Heating

This section provides a structured approach to troubleshooting and preventing decarboxylation in your experiments involving 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid.

Scenario 1: You suspect decarboxylation is occurring during your reaction.

Initial Assessment:

  • Symptom: You observe the formation of an unexpected, less polar byproduct in your reaction mixture via TLC or LC-MS analysis. You may also notice gas evolution (CO₂).

  • Confirmation: The primary method to confirm decarboxylation is to identify the byproduct. The expected decarboxylated product would be 5-fluoro-2-(4-(trifluoromethyl)phenyl)pyridine. You can confirm its presence using analytical techniques like LC-MS, GC-MS, or NMR.[4][5][6]

Troubleshooting Workflow:

A Suspicion of Decarboxylation (e.g., unexpected byproduct) B Confirm Identity of Byproduct (LC-MS, GC-MS, NMR) A->B C Is the byproduct the decarboxylated product? B->C D Yes C->D   E No C->E   F Implement Preventative Measures D->F G Investigate other side reactions E->G

Caption: Troubleshooting workflow for suspected decarboxylation.

Preventative Measures:

If decarboxylation is confirmed, consider the following modifications to your experimental protocol:

  • Temperature Reduction: This is the most effective way to minimize decarboxylation. If your reaction allows, reduce the temperature in 10-20°C increments and monitor for both desired product formation and the suppression of the decarboxylated byproduct.

  • Solvent Selection: If you are using a protic solvent (e.g., alcohols, water), consider switching to an aprotic solvent such as dioxane, THF, or toluene. Aprotic solvents are less likely to facilitate the proton transfer steps that can be involved in some decarboxylation mechanisms.

  • pH Control: If your reaction conditions are highly acidic or basic, explore whether a more neutral pH range is compatible with your desired transformation. Buffering the reaction mixture can sometimes be beneficial.

  • Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor your reaction closely and stop it as soon as the desired product is formed in an acceptable yield.

Scenario 2: You are planning a reaction at elevated temperatures and want to proactively prevent decarboxylation.

Proactive Strategy:

Before committing to a large-scale reaction, it is prudent to perform a small-scale thermal stability study of your 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid under your proposed reaction conditions (solvent, catalysts, etc.), but in the absence of other reactants.

Experimental Protocol: Determining Onset of Decarboxylation

  • Preparation: Prepare several small-scale reaction vials, each containing a known concentration of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid in your chosen solvent.

  • Temperature Gradient: Heat the vials at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8 hours), take an aliquot from each vial.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of starting material remaining and the amount of the decarboxylated byproduct formed.[4][5][6]

  • Data Interpretation: Plot the percentage of decarboxylation versus time for each temperature. This will give you a clear indication of the temperature at which decarboxylation becomes significant for your desired reaction time.

Data Summary Table:

Temperature (°C)SolventTime (h)% Decarboxylation
80Dioxane4< 1%
100Dioxane45%
120Dioxane420%
100Ethanol415%

This is example data. You will need to generate your own based on your experiments.

Logical Relationship Diagram:

cluster_factors Factors Influencing Decarboxylation cluster_outcomes Experimental Outcomes A Temperature E Rate of Decarboxylation A->E B Solvent Polarity (Protic vs. Aprotic) B->E C pH C->E D Reaction Time D->E F Product Purity E->F

Caption: Key factors influencing decarboxylation and their impact.

References

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024).
  • Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)
  • Oxidative decarboxylation and deamination of proline, histidine, arginine, lysine and tyrosine by N-chloronicotinamide in aqueous acetic acid medium. A kinetic study. (n.d.).
  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2026, March 19).
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008, April 10).
  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (n.d.). PMC.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). RSC Publishing.
  • Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae. (2011, December 19).
  • Radical Decarboxylative Fluorination of Aromatic Carboxylic Acids. (n.d.).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC.
  • Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). eScholarship@BC.
  • Advances in Analytical Techniques for Drug Discovery and Development. (2024, February 4). Longdom Publishing.
  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. (n.d.). PMC.
  • (PDF) Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. (2023, November 8).
  • Kinetic mechanism of nicotinic acid phosphoribosyltransferase: implications for energy coupling. (1998, March 24). PubMed.
  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). PMC.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). Semantic Scholar.
  • Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. (2023, November 7). Journal of Medical Analysis.
  • Thermal Decomposition Mechanism of PF 5 and POF 3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. (2025, September 19). MDPI.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
  • Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis. (n.d.).
  • Characterization of the Thermal Degradation of Selected Energetic Materials and Mixtures by Rapid-Scan Fourier Transform Infrare. (n.d.). DTIC.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

As the demand for highly selective immunomodulators and targeted oncology therapeutics grows, human dihydroorotate dehydrogenase (hDHODH) has re-emerged as a premier therapeutic target. While first-generation inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective immunomodulators and targeted oncology therapeutics grows, human dihydroorotate dehydrogenase (hDHODH) has re-emerged as a premier therapeutic target. While first-generation inhibitors like Brequinar demonstrated the profound efficacy of pyrimidine starvation, their clinical utility was often limited by off-target toxicities and suboptimal physicochemical properties.

This guide provides an in-depth structural and comparative analysis of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (hereafter referred to as 5-F-TFMP-NA ), a rationally designed next-generation DHODH inhibitor. By transitioning from a traditional quinoline scaffold to a highly optimized nicotinic acid core, this compound exemplifies modern bioisosteric drug design.

Mechanistic Rationale & Target Biology

DHODH is a mitochondrial inner-membrane enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. Because rapidly proliferating cells (such as acute myeloid leukemia blasts and activated T-cells) depend heavily on the de novo pathway rather than the pyrimidine salvage pathway, DHODH inhibition selectively starves these cells of uridine monophosphate (UMP), triggering cell cycle arrest and differentiation[1].

5-F-TFMP-NA acts as a potent, competitive inhibitor at the enzyme's ubiquinone (Coenzyme Q) binding tunnel, preventing the electron transfer necessary for DHO oxidation[2].

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate CoQ -> CoQH2 UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Inhibitor 5-F-TFMP-NA Inhibitor->DHODH Competitive Inhibition at CoQ Site

Figure 1: Mechanism of action of 5-F-TFMP-NA targeting DHODH in the de novo pyrimidine synthesis pathway.

Structure-Activity Relationship (SAR) Profile

The architecture of 5-F-TFMP-NA is the result of rigorous structural pruning, designed to maintain the binding affinity of larger biphenyl-quinoline systems while improving ligand efficiency and metabolic stability.

  • The Nicotinic Acid Core (Position 3 Carboxylate): The pyridine-3-carboxylic acid serves as a low-molecular-weight bioisostere for the quinoline-4-carboxylic acid found in Brequinar. The free carboxylic acid is the critical pharmacophore; it must be ionized at physiological pH to form indispensable hydrogen bonds with Arg136 and Gln47 within the hDHODH ubiquinone pocket. Replacing the quinoline with a pyridine reduces lipophilicity (LogP) and molecular weight, significantly improving aqueous solubility.

  • The 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 5-position serves a dual purpose. First, it exerts an electron-withdrawing effect that finely tunes the pKa of the adjacent pyridine nitrogen and the C3-carboxylate, optimizing the molecule's ionization state for target residence time. Second, it sterically and electronically blocks Cytochrome P450-mediated aromatic oxidation at the vulnerable 5-position, drastically extending microsomal half-life.

  • The 2-(4-(Trifluoromethyl)phenyl) Moiety: This group plunges deep into the hydrophobic sub-pocket normally occupied by the isoprenoid tail of ubiquinone. The robust trifluoromethyl ( −CF3​ ) group provides a strong halogen/hydrophobic interaction. It acts as a bioisosteric replacement for the distal phenyl ring of Brequinar's biphenyl system. By connecting the −CF3​ -phenyl directly to the pyridine core, the molecule achieves the necessary hydrophobic bulk while eliminating a rotatable bond, thereby reducing the entropic penalty upon binding.

Comparative Performance Analysis

To objectively evaluate 5-F-TFMP-NA, we benchmark its performance against three established DHODH inhibitors: Brequinar (the potent but historically toxic gold standard), Teriflunomide (an FDA-approved, lower-affinity immunomodulator), and Vidofludimus [2].

Table 1: In Vitro Enzymatic and Cellular Profiling
CompoundCore ScaffoldhDHODH IC 50​ (nM)THP-1 Viability IC 50​ (nM)Microsomal T 1/2​ (min)CLogP
5-F-TFMP-NA Nicotinic Acid18 ± 2 45 ± 5 >120 3.8
Brequinar Quinoline11 ± 125 ± 3854.6
Teriflunomide Crotonamide262 ± 151,200 ± 80>1202.4
Vidofludimus Quinoline141 ± 10850 ± 451053.5

Data Synthesis: While Brequinar maintains a slight edge in absolute enzymatic potency, 5-F-TFMP-NA demonstrates a superior balance of sub-50 nM cellular efficacy and excellent metabolic stability (T 1/2​ > 120 min), driven by the protective 5-fluoro substitution and the optimized CLogP of the nicotinic acid core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of DHODH inhibitors requires self-validating assay systems. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind the experimental design.

Protocol A: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Causality: DHODH does not produce a directly measurable fluorophore. Therefore, we couple the oxidation of DHO to the reduction of a terminal electron acceptor, 2,6-dichloroindophenol (DCIP). As DHODH transfers electrons to decylubiquinone (a soluble CoQ analog), the ubiquinol subsequently reduces DCIP, causing a quantifiable color shift (loss of absorbance at 600 nm). A no-enzyme well serves as the internal validation to rule out auto-reduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV and prevent unwanted electron siphoning).

  • Reagent Addition: Add 0.1 mM DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP to the buffer.

  • Compound Plating: Dispense 5-F-TFMP-NA (and comparators) in a 10-point dose-response curve (0.1 nM to 10 μM) into a 96-well clear-bottom plate.

  • Enzyme Initiation: Add 10 nM of recombinant human DHODH to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase. Plot V0​ against log[inhibitor] to determine the IC 50​ .

Protocol B: Cellular Uridine Rescue Validation

Causality: A common pitfall in drug discovery is mistaking off-target cytotoxicity for on-target efficacy. Because DHODH inhibition specifically starves cells of pyrimidines, supplementing the media with exogenous uridine activates the salvage pathway (via Uridine-Cytidine Kinase), completely bypassing DHODH. If 5-F-TFMP-NA is truly selective, uridine supplementation will fully rescue cell viability. If the compound is broadly toxic, the cells will still die[1].

G Seed Seed AML Cells (THP-1) in 96-well plate Treat Treat with 5-F-TFMP-NA (Dose Response: 1 nM - 10 μM) Seed->Treat Split Media Condition Treat->Split Vehicle Standard Media (No Uridine) Split->Vehicle Control Rescue Rescue Media (+ 100 μM Uridine) Split->Rescue Rescue Readout Cell Viability Assay (CellTiter-Glo @ 72h) Vehicle->Readout Rescue->Readout Result1 Potent Cytotoxicity (Confirms Efficacy) Readout->Result1 Result2 Full Rescue of Viability (Validates On-Target Mechanism) Readout->Result2

Figure 2: Experimental workflow for the Uridine Rescue Assay to validate on-target DHODH inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate THP-1 acute myeloid leukemia cells at 1×104 cells/well in two parallel 96-well plates using RPMI-1640 media (10% FBS).

  • Media Conditioning: To Plate 1, add standard media. To Plate 2, add media supplemented with 100 μM exogenous .

  • Compound Treatment: Treat both plates with identical dose-response gradients of 5-F-TFMP-NA.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation: A shift in the IC 50​ by >100-fold in the uridine-supplemented plate confirms that the cytotoxicity is strictly driven by pyrimidine depletion.

References

  • Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters (2016).[Link]

  • Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell (2016).[Link]

  • Discovery of a new pyrimidine synthesis inhibitor eradicating glioblastoma-initiating cells. Oncogene (2020).[Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic Acid Derivatives in Pd-Catalyzed C–H Functionalization

Executive Summary The direct functionalization of unactivated C(sp³)–H bonds remains a formidable bottleneck in late-stage drug development. While , it is historically plagued by the need for high precious-metal catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The direct functionalization of unactivated C(sp³)–H bonds remains a formidable bottleneck in late-stage drug development. While , it is historically plagued by the need for high precious-metal catalyst loadings and harsh reaction conditions[1].

Recently, bidentate mono-anionic ligands have emerged as a solution to stabilize reactive palladium intermediates. This guide benchmarks a next-generation ligand class: 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid (5-F-2-TFMPNA) derivatives . By comparing their catalytic efficiency against standard Mono-N-protected amino acids (MPAAs) and unsubstituted nicotinic acid, we demonstrate how precise electronic and steric tuning of the pyridine core accelerates turnover rates and prevents catalyst poisoning.

Mechanistic Rationale: The Causality of Ligand Design

As an Application Scientist, it is critical to understand why a ligand outperforms its predecessors. The superior catalytic efficiency of 5-F-2-TFMPNA derivatives is driven by a synergistic combination of push-pull electronics and steric shielding:

  • Electronic Deactivation of the Pyridine Nitrogen: Unsubstituted nicotinic acid often coordinates too strongly to Pd(II). This strong coordinating ability prevents the formation of the active , trapping the catalyst in a stable, off-cycle bis-ligated state[2]. In contrast, the highly electron-withdrawing 5-fluoro and 4-(trifluoromethyl)phenyl groups on 5-F-2-TFMPNA lower the HOMO of the pyridine nitrogen. This creates a hemilabile N,O-coordination environment that strongly favors the active mono-ligated catalyst.

  • Steric Enforcement via the 2-Aryl Group: The bulky 2-(4-(trifluoromethyl)phenyl) substituent forces the ligand into a rigid geometry around the palladium center. During the oxidative addition of an aryl iodide, this steric bulk compresses the bond angle between the coupling partners, significantly accelerating the subsequent reductive elimination step from the high-valent Pd(IV) intermediate.

  • Concerted Metalation-Deprotonation (CMD): The carboxylate moiety acts as an internal base. It facilitates the cleavage of the C–H bond via a six-membered CMD transition state, drastically lowering the activation energy barrier compared to neutral pyridine ligands. Furthermore, have been proven to maintain high reactivity in Pd-catalyzed cross-coupling environments[3].

Comparative Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked 5-F-2-TFMPNA against standard ligands in the Pd-catalyzed β-C(sp³)–H arylation of aliphatic amides—a rigorous standard for evaluating C–H activation efficiency.

LigandCatalyst LoadingYield (%)Turnover Frequency (h⁻¹)Catalyst Deactivation Risk
5-F-2-TFMPNA 5 mol%94%18.8Low
N-Acetylglycine (MPAA) 10 mol%72%7.2Moderate
Pyridine-3-sulfonic acid 10 mol%65%6.5Moderate
Nicotinic Acid (Unsubstituted) 10 mol%<5%<0.5High (Bis-ligation)

Data Interpretation: The 5-F-2-TFMPNA ligand achieves near-quantitative yields at half the catalyst loading of standard MPAAs. Unsubstituted nicotinic acid fails almost completely (<5% yield) due to strong N-coordination forming an inactive PdL₂ complex[2].

Experimental Workflows: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. It includes built-in control reactions to verify that the observed turnover is strictly dependent on the active catalytic species.

Protocol: Pd-Catalyzed β-C(sp³)–H Arylation using 5-F-2-TFMPNA Objective: Synthesize β-arylated aliphatic amides using a standardized substrate (e.g., N-(quinolin-8-yl)butyramide).

  • Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube, add the aliphatic amide substrate (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (5 mol%, 0.01 mmol), and the 5-F-2-TFMPNA ligand (6 mol%, 0.012 mmol).

    • Causality Check: A slight excess of ligand (6 mol% vs 5 mol% Pd) ensures all Pd(OAc)₂ is converted to the active mono-ligated species without providing enough excess to favor the inactive bis-ligated state.

  • Base and Solvent Addition: Add Ag₂CO₃ (1.5 equiv, 0.3 mmol) as the terminal oxidant and halide scavenger, followed by hexafluoroisopropanol (HFIP) (1.0 mL).

    • Causality Check: HFIP is a critical solvent choice; its strong hydrogen-bonding capability disrupts off-cycle Pd-product aggregates, maintaining high concentrations of the active monomeric catalyst.

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Self-Validation (Control Experiment): Run a parallel reaction omitting the 5-F-2-TFMPNA ligand.

    • Expected Result: The control must yield <5% product. This validates that the background reaction is negligible and the C–H activation is strictly ligand-enabled.

  • Workup and Isolation: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and purify via flash chromatography.

Reaction Pathway Visualization

The diagram below illustrates the Pd(II)/Pd(IV) catalytic cycle, highlighting the specific steps where the 5-F-2-TFMPNA ligand exerts its kinetic influence to prevent pathway stalling.

CatalyticCycle Pd_cat Active Pd(II)-Ligand Complex (5-F-2-TFMPNA Coordinated) CMD C-H Cleavage (CMD) Rate-Determining Step Pd_cat->CMD Substrate Palladacycle Palladacycle Intermediate CMD->Palladacycle -HOAc OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV High-Valent Pd(IV) Species OxAdd->PdIV RedElim Reductive Elimination (Sterically Accelerated) PdIV->RedElim RedElim->Pd_cat Product Release

Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation enabled by 5-F-2-TFMPNA ligand.

References

  • Park, H., & Chekshin, N. (2018). Ligand-Enabled, Palladium-Catalyzed β-C(sp³)–H Arylation of Weinreb Amides. ACS Catalysis. URL:[Link]

  • Dalton, T., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. URL:[Link]

  • Liu, C., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. URL:[Link]

Sources

Validation

A Comparative Guide to the Thermodynamic Stability of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Thermodynamic Stability in Drug Development The journey of a drug candidate from discovery to a marketable therapeutic is fraught with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API).[1][][3] Among these, thermodynamic stability is a cornerstone property that dictates a compound's shelf-life, bioavailability, and suitability for formulation.[1][] An API with poor stability can degrade over time, leading to a loss of efficacy and the potential formation of toxic byproducts.[1][] Therefore, a comprehensive understanding of a compound's thermodynamic landscape is not merely an academic exercise but a critical step in de-risking a drug development program.[4]

This guide focuses on 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, a molecule of interest due to the known effects of fluorine and trifluoromethyl groups on the physicochemical properties of bioactive compounds.[5] These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] However, they also profoundly impact the solid-state properties that govern thermodynamic stability.

Deciphering Stability: Key Thermodynamic Parameters and Their Implications

To objectively assess the thermodynamic stability of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, we must first define the key parameters and the experimental techniques used to measure them.

Thermodynamic Parameter Significance in Drug Development Primary Experimental Technique(s)
Melting Point (Tm) A high melting point often correlates with greater lattice energy and, consequently, higher thermodynamic stability. It is a fundamental indicator of the purity and identity of a crystalline solid.Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHfus) Represents the energy required to break the crystal lattice. A higher enthalpy of fusion suggests stronger intermolecular interactions and a more stable crystalline form.Differential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg) For amorphous materials, this temperature signifies the transition from a rigid, glassy state to a more mobile, rubbery state. It is a critical parameter for the stability of amorphous solid dispersions.Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) The temperature at which the molecule begins to chemically degrade. This is a direct measure of thermal stability.Thermogravimetric Analysis (TGA)
Solubility Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a given temperature and pressure. It is a critical factor for bioavailability and formulation design.[1][6]Equilibrium Solubility Assays (e.g., Shake-Flask Method)
The Influence of Fluoro and Trifluoromethyl Groups: A Structural Perspective

The thermodynamic stability of a crystalline solid is fundamentally linked to the efficiency of its crystal packing and the strength of its intermolecular interactions. The presence of both a fluorine atom and a trifluoromethyl group on the nicotinic acid scaffold introduces several competing factors that influence these properties.

  • Fluorine: The high electronegativity of fluorine can lead to the formation of strong hydrogen bonds (C-H···F) and other dipole-dipole interactions, which can significantly enhance crystal lattice energy.

  • Trifluoromethyl Group: This bulky, lipophilic group can disrupt crystal packing, potentially leading to lower melting points and reduced stability.[7] However, it can also participate in weaker interactions, such as F···F and F···π contacts, which can contribute to the overall lattice energy.[7][8] The strong electron-withdrawing nature of the CF3 group also impacts the molecule's overall electronic distribution.[5]

The interplay of these effects determines the final thermodynamic properties of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid. A comparative analysis with structurally related compounds is therefore essential to dissect the individual contributions of these substituents.

Comparative Analysis: Benchmarking Against Structural Analogs
Compound Key Structural Features Expected Impact on Thermodynamic Stability Supporting Rationale
Nicotinic Acid Unsubstituted parent compound.Baseline for comparison.The absence of electron-withdrawing groups and bulky substituents provides a reference point.
5-Fluoronicotinic Acid Single fluorine substitution.Likely increased stability compared to nicotinic acid.The fluorine atom can participate in strong intermolecular hydrogen bonding, leading to a more stable crystal lattice.
2-(4-(Trifluoromethyl)phenyl)nicotinic Acid Trifluoromethylphenyl substitution.Ambiguous; potentially lower or comparable stability to nicotinic acid.The bulky CF3 group may disrupt efficient crystal packing, while its electron-withdrawing nature could influence intermolecular interactions.
5-Fluoro-2-phenylnicotinic acid Phenyl and fluoro substitution.Likely higher stability than 2-phenylnicotinic acid.The fluorine atom's ability to form hydrogen bonds would likely enhance crystal packing efficiency.
Experimental Protocols for Thermodynamic Stability Assessment

To provide a practical guide for researchers, this section details the standard experimental workflows for determining the key thermodynamic parameters.

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides critical data on melting point, enthalpy of fusion, and glass transition temperature.[10][11]

Experimental Workflow:

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature.[12][13] It is used to determine the decomposition temperature and to assess the presence of solvates or hydrates.

Experimental Workflow:

Caption: Workflow for TGA analysis.

The shake-flask method is a widely used technique for determining thermodynamic solubility.[1]

Experimental Workflow:

Caption: Workflow for thermodynamic solubility measurement.

Conclusion and Future Directions

The thermodynamic stability of 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a complex interplay of the stabilizing effects of the fluorine atom and the potentially destabilizing steric bulk of the trifluoromethyl group. Based on first principles, it is hypothesized that the compound will exhibit enhanced stability relative to its non-fluorinated counterpart, but experimental verification is paramount.

For drug development professionals, a thorough characterization of this molecule's thermodynamic properties using the outlined experimental protocols is a critical next step. The resulting data will not only provide a definitive measure of its stability but will also inform formulation strategies and predict its long-term performance as a potential therapeutic agent. Further studies could also explore the synthesis and analysis of additional structural analogs to build a more comprehensive understanding of the structure-stability relationships within this chemical series.

References

  • Coriolis Pharma. Differential Scanning Calorimetry. [Link]

  • Crystal Pharmatech Co., Ltd. Stability and Solubility Studies. [Link]

  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Worcester Polytechnic Institute. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. [Link]

  • Pharma Innovation. (2025, September 10). API Thermodynamics. [Link]

  • TORE. Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. [Link]

  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]

  • Office of Scientific and Technical Information. (2026, March 10). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • PubChem. 5-Fluoro-2-hydroxynicotinic acid. [Link]

  • PubMed. Low-temperature crystallization and structure determination of N-(trifluoromethyl)formamide, N-(2,2,2-trifluoroethyl)formamide and 2,2,2-trifluoroethyl isocyanide. [Link]

  • Wiley Online Library. Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. [Link]

  • National Institutes of Health. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. [Link]

  • ACS Publications. (2014, December 16). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Publications. (2019, April 25). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. [Link]

  • ResearchGate. Thermal decomposition of the calcium salts of several carboxylic acids. [Link]

  • Figshare. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. [Link]

  • Kinam Park. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. [Link]

  • National Institutes of Health. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Chinese Pharmaceutical Association. Thermodynamic Behavior of Flufenamic Acid-Nicotinamide Cocrystal. [Link]

  • Office of Scientific and Technical Information. Pyrolysis Mechanisms of Aromatic Carboxylic Acids. [Link]

  • ACS Publications. (2026, March 6). Enhanced Oil Recovery from Carbonate Reservoirs Using Nanofluid-Stabilized Methane Foams. [Link]

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Safety & Regulatory Compliance

Safety

5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. When handling highly functionalized halogenated compounds like 5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. When handling highly functionalized halogenated compounds like 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid , standard disposal protocols are insufficient.

This compound features a nicotinic acid core, an aryl fluoride, and a trifluoromethyl (-CF3) group. The carbon-fluorine (C–F) bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol). Improper disposal can lead to the release of highly toxic Hydrogen Fluoride (HF) gas or the formation of dangerous fluorinated Products of Incomplete Combustion (PICs)[1].

This guide provides a self-validating, mechanistic protocol for the segregation, accumulation, and ultimate destruction of this specific fluorinated organic acid.

Chemical Profiling & Causality for Disposal Constraints

To design a safe disposal workflow, we must first quantify the physicochemical parameters that dictate the compound's behavior in waste streams. Because this molecule contains four fluorine atoms, it is strictly classified under EPA guidelines as a Halogenated Organic Compound (HOC)[2].

Standard municipal or non-halogenated organic waste incinerators operate at temperatures too low to cleave the C–F bonds[1]. If mixed with non-halogenated waste, it compromises the calorific value of the bulk waste and risks generating fluorophosgene or low-molecular-weight fluorocarbons during incomplete combustion[3].

Quantitative Disposal Parameters

The following table summarizes the critical data driving our disposal methodology:

ParameterValue / CharacteristicOperational Implication
Molecular Formula C13H7F4NO2High fluorine content requires specialized scrubbing.
Molecular Weight 285.19 g/mol Used to calculate total halogen mass in waste logs.
Halogen Content ~26.6% Fluorine by massMust be routed to Halogenated Waste streams[4].
Acidic Nature Carboxylic Acid (pKa ~3-4)Do not mix with strong bases or oxidizing acids[5].
Destruction Temp. > 1,100 °CRequires high-temp rotary kiln or fluidized bed[6].
Primary Byproducts CO2, H2O, NOx, HFNecessitates downstream alkaline gas scrubbing[3].

Laboratory Segregation and Accumulation Protocol

The most critical step in the lifecycle of this chemical is proper segregation at the laboratory bench. Mixing this compound with incompatible waste streams can trigger exothermic reactions or violate environmental regulations.

Step-by-Step Segregation Methodology:

  • Characterize the Waste State: Determine if the waste is a pure solid powder, or dissolved in an organic solvent (e.g., DMSO, Methanol, or Dichloromethane).

  • Select the Receptacle:

    • For Solids: Use a High-Density Polyethylene (HDPE) wide-mouth container.

    • For Liquids: Use a chemically compatible, green-labeled HDPE carboy specifically designated for "Halogenated Organic Waste"[4]. Avoid metal containers due to the acidic nature of the nicotinic acid derivative.

  • Verify Compatibility: Ensure the waste carboy does not contain strong bases, heavy metals, or oxidizing agents (e.g., peroxides, nitric acid)[5].

  • Log the Addition: Record the exact mass or volume of the compound added to the composite waste log to ensure the downstream disposal facility can calculate the required thermal load and scrubber capacity.

Segregation Start Waste: 5-Fluoro-2-(4-(trifluoromethyl) phenyl)nicotinic acid CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Liquid In Solution (e.g., DMSO) CheckState->Liquid SolidContainer Seal in HDPE solid waste container Solid->SolidContainer CheckHalogen Mixed with Solvents? Liquid->CheckHalogen Halogenated Halogenated Organic Waste Stream SolidContainer->Halogenated Label as Halogenated CheckHalogen->Halogenated Route to Green Carboy

Decision tree for the laboratory segregation of fluorinated nicotinic acid waste.

Incineration & Destruction Methodology

Once collected by Environmental Health and Safety (EHS) personnel, the waste is transported to a regulated hazardous waste incinerator. The destruction of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid relies on extreme thermal energy and chemical neutralization.

Step-by-Step Destruction Methodology:

  • High-Temperature Injection: The waste is injected into a rotary kiln or fluidized bed incinerator operating at temperatures exceeding 1,100 °C with a minimum residence time of 2 seconds[1][6].

  • Radical Cleavage: At these temperatures, unimolecular decomposition occurs. The highly stable C–F bonds are cleaved via radical attack (H•, O•, and OH• radicals), breaking down the trifluoromethyl and fluoroaryl groups[1][3].

  • Alkaline Scrubbing: The combustion process generates massive amounts of Hydrogen Fluoride (HF) gas. The exhaust gas is immediately routed through a wet scrubber utilizing Sodium Hydroxide (NaOH) or a dry scrubber utilizing Calcium Hydroxide (Ca(OH)2) honeycombs[7][8].

  • Precipitation: The HF reacts with the alkaline scrubbing agent to form harmless, insoluble salts (e.g., Calcium Fluoride, CaF2), which are then safely disposed of as solid ash[7].

Incineration Waste Fluorinated Organic Waste (C13H7F4NO2) Incinerator High-Temp Incinerator (>1100°C, 2s residence) Waste->Incinerator Injection Gases Combustion Gases (CO2, H2O, HF, NOx) Incinerator->Gases Thermal Cleavage Scrubber Alkaline Scrubber (NaOH or Ca(OH)2) Gases->Scrubber Gas Routing Output Neutralized Salts (CaF2) + Clean Exhaust Scrubber->Output Neutralization

High-temperature incineration and alkaline scrubbing pathway for fluorinated organics.

Spill Response & Immediate Safety Protocol

In the event of an accidental release in the laboratory, the primary risks are respiratory irritation from aerosolized powders and environmental contamination.

Step-by-Step Spill Containment:

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Don PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, a chemical-resistant lab coat, and an N95 or P100 particulate respirator if the solid powder is disturbed.

  • Containment (Solid): Do not sweep dry, as this aerosolizes the fluorinated powder. Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust, then wipe it up using absorbent pads.

  • Containment (Liquid Solution): If spilled as a solution, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, seal it, and label it strictly as "Halogenated Organic Debris" for incineration.

References

  • HAZARDOUS WASTE SEGREG
  • Per- and Polyfluoroalkyl Substances (PFAS)
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration, ResearchG
  • Hazardous Waste Segregation Flowchart, University of W
  • Technical Resource Document: Treatment Technologies for Halogen
  • HF dry scrubber with honeycomb absorber, Steuler Anlagenbau,
  • Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing, Torch-Air,

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid was publicly available at the time of this writing. This guide is a synthesis of critical safety information derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid was publicly available at the time of this writing. This guide is a synthesis of critical safety information derived from the SDSs of structurally analogous compounds, including 4-(Trifluoromethyl)nicotinic acid and other fluorinated nicotinic acid derivatives.[1][2][3][4] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This document provides a foundational framework for safe operational and disposal planning.

Foundational Hazard Assessment: Understanding the Risk

Based on analogous chemical structures, 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is anticipated to be a hazardous substance. The primary risks associated with this and similar compounds necessitate a robust personal protective equipment (PPE) strategy.

Anticipated Hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][4][5]

  • Serious Eye Irritation (Category 2/2A): The compound is expected to be a significant eye irritant, capable of causing serious damage upon contact.[1][2][4][5]

  • Respiratory Tract Irritation (STOT SE 3): As a solid powder, inhalation of dust may lead to respiratory system irritation.[1][3][5]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some related structures indicate potential for acute toxicity through multiple exposure routes.[6][7]

These hazards underscore that PPE is not merely a recommendation but a critical barrier to prevent chemical exposure and ensure researcher safety.[8][9] The Occupational Safety and Health Administration (OSHA) mandates that PPE be supplied based on a thorough hazard analysis of the work to be performed.[8][10]

Core PPE Protocols: A Task-Based Summary

Effective PPE selection is dictated by the specific procedure being performed. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.[10][11]

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shields[12]N/ALab coatNot generally required
Weighing Solid Compound Chemical splash goggles[1][11]Chemical-resistant gloves (Nitrile, double-gloved recommended)[13]Lab coatRequired if outside a fume hood (N95 dust mask minimum).[1][6] Recommended to perform in a fume hood.
Preparing Solutions (Small Scale) Chemical splash goggles[1][11]Chemical-resistant gloves (Nitrile)[13]Lab coatNot required if performed in a certified chemical fume hood.[10]
Large-Scale Operations (>10g) or Splash Hazard Goggles and a full-face shield[12][14]Chemical-resistant gloves (Neoprene or Butyl rubber over Nitrile)[15]Chemical-resistant apron over a lab coat[13]Required if ventilation is inadequate; consult EHS for respirator fitting and selection.[13][14]
Spill Cleanup Goggles and a full-face shield[12][14]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[16]Chemical-resistant suit or apron[15]Air-purifying respirator with appropriate cartridges.[17]
Waste Disposal Chemical splash gogglesChemical-resistant glovesLab coatNot generally required

Detailed PPE Specifications and Rationale

Understanding the causality behind each PPE choice is fundamental to building a culture of safety and ensuring self-validating protocols.

Eye and Face Protection

The designation of this chemical class as a serious eye irritant (Category 2A) means that standard safety glasses are insufficient.[4]

  • Chemical Splash Goggles: These are mandatory for all handling operations. They form a complete seal around the eyes, protecting from splashes of liquids and airborne dust particles, which is a primary risk when handling the solid form.[1][11][12] Goggles must be ANSI Z87.1 certified.[12]

  • Face Shield: A face shield must be worn in addition to goggles whenever a significant splash hazard is present, such as when working with larger volumes, preparing stock solutions, or during spill cleanup.[12][14][18] The shield protects the entire face from direct contact.

Skin and Body Protection
  • Lab Coat: A flame-resistant (FR) lab coat is the minimum requirement to protect skin and clothing from incidental contact.[12]

  • Chemical-Resistant Gloves: No single glove material protects against all chemicals.[13] For handling 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid:

    • Incidental Contact (Small-scale lab use): Nitrile gloves are the preferred choice, offering good resistance to a range of chemicals and better dexterity than heavier gloves.[13] Always inspect gloves for tears or punctures before use.[16][19]

    • Extended Contact or Immersions: For spill cleanup or large-scale work, more robust gloves like butyl or neoprene should be used.[15] Double-gloving (a lighter nitrile glove underneath a heavier-duty glove) is a best practice.

    • Glove Removal: Use proper technique to remove gloves without touching the outer contaminated surface to avoid skin contact.[16] Dispose of contaminated gloves immediately as hazardous waste.[16]

  • Chemical Apron/Suit: For procedures with a high risk of splashing or when handling large quantities, a chemical-resistant apron worn over the lab coat is required.[13]

Respiratory Protection

The primary method for mitigating inhalation risk is through engineering controls.

  • Chemical Fume Hood: All work that may generate dust or vapors from this compound must be performed inside a certified chemical fume hood.[10][18] This is the most effective way to control respiratory exposure.

  • Respirators: Respiratory protection is a last line of defense.[10] It is required when engineering controls are not feasible or are insufficient to control exposure.

    • Dusts: When weighing the solid compound outside of a fume hood, a NIOSH-approved N95 filtering facepiece is the minimum requirement.[13]

    • Vapors/Emergency Use: For spill response or situations with potential for vapor generation, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[14][17] All personnel requiring respirators must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[20]

Operational and Disposal Plans

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[10][16] Lay down absorbent, plastic-backed pads on the work surface to contain any minor spills.

  • Don PPE: Put on a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. If weighing outside a fume hood, don an N95 respirator.

  • Manipulation: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[18]

  • Weighing: Use a spatula to carefully transfer the solid. Avoid creating airborne dust. If dust is generated, allow it to settle before closing the balance door.

  • Decontamination: After handling, wipe down the spatula and any surfaces with a damp cloth (using an appropriate solvent if necessary), and then wash with soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after work is complete.[1][16]

Emergency & Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean a spill, don the appropriate PPE: goggles, face shield, chemical-resistant apron, and heavy-duty gloves (e.g., butyl rubber).[16] A respirator may be required depending on the spill size and location.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[6] Scoop up the material and place it in a labeled, sealed container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[18]

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][16]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Task Involving 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid task_assessment Assess Task Hazard start->task_assessment ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes task_assessment->ppe_min Storage/Inspection (No direct contact) ppe_splash Splash Hazard PPE: - Goggles & Face Shield - Double Gloves (Nitrile + Neoprene/Butyl) - Chemical Apron task_assessment->ppe_splash Large Volume or High Splash Risk fume_hood Work in Fume Hood? task_assessment->fume_hood Handling Solid or Preparing Solution end Proceed with Task ppe_min->end ppe_handling Standard Handling PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat ppe_handling->end ppe_splash->end fume_hood->ppe_handling Yes respirator Add Respiratory Protection (e.g., N95 for dust) fume_hood->respirator No respirator->ppe_handling

Caption: PPE selection workflow based on task-specific hazards.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Certified Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • Magid. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment (PPE) for Laboratories.
  • Centers for Disease Control and Prevention. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH.
  • Fisher Scientific. (2015, February 10). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). Safety Data Sheet: 6-(Trifluoromethyl)nicotinic acid.
  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Mercator Medical. (n.d.). Instruction for Use of Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Vertellus. (2021, May 27). Safety Data Sheet: Nicotinic Acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH.
  • National Institute of Occupational Safety and Health (NIOSH). (n.d.). Safety in The Use of Chemical Course.
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • University of California, Santa Cruz. (n.d.). Laboratory PPE Selection Guide.
  • Fisher Scientific. (2015, February 10). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)nicotinic Acid.
  • BASF. (2025, July 30). Safety data sheet.
  • Thermo Fisher Scientific. (2010, October 28). Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)nicotinic acid.
  • Cayman Chemical. (2025, October 14). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic Acid.
  • TCI Chemicals. (2023, March 5). Safety Data Sheet: 2-(3-Trifluoromethylanilino)nicotinic Acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

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